3-Bromo-4-(trifluoromethyl)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYYNBYTVFKXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467317 | |
| Record name | 3-bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372120-55-3 | |
| Record name | 3-bromo-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-trifluoromethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-Bromo-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, imparts specific electronic and steric properties that are valuable in the design of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 372120-55-3 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O | [1][2] |
| Molecular Weight | 253.02 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Boiling Point | 244.6 ± 40.0 °C (Predicted) | [3] |
| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 101.7 ± 27.3 °C | [3] |
| Refractive Index | 1.518 | [3] |
| Purity | ≥98% | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
Experimental Protocols
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[4]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
Boiling Point Determination (for liquids or low-melting solids)
As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition. The following is a general method for boiling point determination.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Apparatus for reduced pressure distillation
Procedure:
-
A small amount of the sample is placed in the fusion tube.
-
A capillary tube is placed in the fusion tube with the open end submerged in the liquid.
-
The setup is attached to a thermometer and heated in a controlled manner.[6][7]
-
The temperature is recorded when a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]
Density Determination
The density of a solid can be determined using the volume displacement method.
Apparatus:
-
Graduated cylinder
-
Analytical balance
-
A liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent)
Procedure:
-
A known mass of this compound is accurately weighed using an analytical balance.
-
A known volume of an appropriate liquid is placed in a graduated cylinder.
-
The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The new volume is recorded. The difference between the initial and final volumes gives the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.
Logical Workflow
As this compound is primarily an intermediate, a logical workflow would involve its synthesis and subsequent use. While a specific, detailed experimental workflow for this compound is not available, a general synthesis and characterization workflow can be illustrated. The synthesis of a related compound, 4-bromo-3-(trifluoromethyl)benzaldehyde, has been described and can serve as a representative example.[8]
Caption: A generalized workflow for the synthesis and characterization of a substituted benzaldehyde.
Conclusion
This compound is a valuable building block in synthetic organic chemistry. A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides the most current data available for this compound and outlines standard methodologies for the experimental determination of its key physical characteristics. The provided logical workflow illustrates a typical synthetic and analytical sequence for this class of compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. 372120-55-3 | this compound - Moldb [moldb.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. scribd.com [scribd.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)benzaldehyde and its Isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthetic applications of 3-Bromo-4-(trifluoromethyl)benzaldehyde. Due to the limited availability of detailed experimental data for this specific isomer in publicly accessible literature, this guide also includes in-depth information on its closely related and well-characterized isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde, as a representative example for experimental protocols and analytical data.
Chemical Structure and Identification
This compound is an aromatic aldehyde containing both a bromine atom and a trifluoromethyl group. These functional groups make it a valuable building block in medicinal chemistry and materials science, offering sites for further chemical modification and influencing the electronic properties of the molecule.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 372120-55-3 | [1] |
| Molecular Formula | C₈H₄BrF₃O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | O=Cc1cc(Br)c(C(F)(F)F)cc1 | [1] |
Physicochemical Properties and Safety Information
As a reference, the isomer 4-Bromo-3-(trifluoromethyl)benzaldehyde is a light yellow solid.[2]
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not available in the searched resources. However, the expected spectral characteristics can be inferred from its structure and comparison with its isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde.
Table 2: Analytical Data for 4-Bromo-3-(trifluoromethyl)benzaldehyde
| Analysis Type | Data | Source |
| ¹H NMR | (300 MHz, CDCl₃) δ 10.05 (s, 1H), 8.19 (s, 1H), 7.94-7.88 (m, 2H) | [2] |
| IR (thin film) | 1704, 1123 cm⁻¹ | [2] |
| Mass Spec (EIMS) | m/z 219 ([M]⁺) | [2] |
Synthesis and Reactivity
Trifluoromethylated benzaldehydes are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse molecular fragments.
Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde
The following is a detailed experimental protocol for the synthesis of the isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde, which serves as a representative example of the synthesis of such compounds.
Experimental Protocol: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol [2]
-
Materials:
-
(4-Bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol)
-
Dichloromethane (100 mL)
-
Manganese dioxide (25.6 g, 294 mmol)
-
Celite
-
-
Procedure:
-
To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol in dichloromethane, add manganese dioxide.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a Celite pad to remove solid impurities.
-
Concentrate the filtrate under reduced pressure to afford 4-Bromo-3-(trifluoromethyl)benzaldehyde as a light yellow solid.
-
Yield: 10.0 g (82%)
-
Reactivity in Cross-Coupling Reactions
The presence of the bromo substituent makes these compounds ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Logical Workflow for Drug Discovery Application
Caption: Generalized workflow for the utilization of this compound in a drug discovery program.
Potential Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in many approved drugs, as it can enhance metabolic stability, binding affinity, and bioavailability.[4][5] Substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and other complex molecular architectures found in medicinally active compounds.
Experimental Protocol: General Suzuki-Miyaura Coupling
While a specific protocol using this compound is not available, the following is a general procedure for a Suzuki-Miyaura coupling reaction, a common application for such a molecule.
-
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, and base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Signaling Pathway Synthesis Logic
Caption: A logical diagram illustrating the synthetic pathway from this compound to a potential drug candidate via a Suzuki coupling reaction.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its structure suggests significant potential in the synthesis of complex organic molecules for pharmaceutical and material science applications. The detailed experimental data and protocols provided for its isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde, offer a strong practical reference for researchers working with this class of compounds. Further research into the specific reactivity and applications of this compound would be a valuable contribution to the field of organic synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. jelsciences.com [jelsciences.com]
Technical Guide: 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS 372120-55-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding the chemical compound with CAS number 372120-55-3. Significant gaps in the literature exist, particularly concerning experimental data and biological activity. The information herein should be used for informational purposes only and not as a substitute for thorough, independent research and experimental verification.
Introduction
3-Bromo-4-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde.[1] Such compounds, featuring both bromine and a trifluoromethyl group, are recognized as important intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the trifluoromethyl group and the synthetic versatility of the aldehyde and bromo functionalities make it a potentially valuable building block for medicinal chemistry and materials science.
Physicochemical Properties
Comprehensive experimental data for this compound is limited in publicly accessible literature. The following tables summarize available predicted and some experimental data for the compound and a closely related isomer.
Table 1: Physicochemical Properties of this compound (CAS 372120-55-3)
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O | [2] |
| Molecular Weight | 253.02 g/mol | [2] |
| Appearance | White solid | |
| Boiling Point | 244.6 ± 40.0 °C (Predicted) | [1] |
| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 101.7 ± 27.3 °C (Predicted) | [1] |
| LogP | 3.28 (Predicted) | |
| Topological Polar Surface Area (TPSA) | 17.07 Ų |
Hazards and Safety Information
Based on available safety data sheets from suppliers, this compound is classified with the following hazards.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Safety Precautions:
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Experimental Protocols
The following is a generalized workflow for such a synthesis.
References
3-Bromo-4-(trifluoromethyl)benzaldehyde molecular weight and formula.
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)benzaldehyde
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, a validated synthesis protocol, and its broader applications.
Core Physicochemical Properties
This compound is a substituted aromatic aldehyde. Its structure, featuring a bromine atom and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the aldehyde functional group.
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O |
| Molecular Weight | 253.02 g/mol [1] |
| CAS Number | 372120-55-3[1] |
Synthesis Protocol
A common method for the preparation of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The following is a detailed experimental protocol for the synthesis of a closely related isomer, which serves as a representative example of the synthetic route to this class of compounds.
Reaction: Oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol to 4-bromo-3-(trifluoromethyl)benzaldehyde.
Materials:
-
(4-bromo-3-(trifluoromethyl)phenyl)methanol
-
Dichloromethane (CH₂Cl₂)
-
Manganese dioxide (MnO₂)
-
Celite
Procedure:
-
A solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) is prepared in dichloromethane (100 mL).
-
To this solution, manganese dioxide (25.6 g, 294 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid manganese dioxide.
-
The filtrate is then concentrated under reduced pressure to yield the product.
This procedure affords 3-trifluoromethyl-4-bromobenzaldehyde as a light yellow solid with a reported yield of 82%.
Experimental Workflow
The synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final product.
Applications in Research and Development
Halogenated and trifluoromethyl-substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are crucial for the development of bioactive molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. These compounds are often employed in the development of active ingredients for drugs targeting a range of diseases.
References
Spectral Data Analysis of 3-Bromo-4-(trifluoromethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-4-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of its isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde, as a close structural analog. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for spectral acquisition, and a workflow diagram for spectral analysis.
Introduction
This compound is an aromatic aldehyde containing both a bromine atom and a trifluoromethyl group. These functional groups impart unique electronic and lipophilic properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. Accurate spectral characterization is paramount for verifying the identity and purity of this compound. This guide aims to provide a centralized resource for its spectral data and the methodologies for obtaining it.
Note on Data Availability: As of the compilation of this guide, comprehensive, publicly accessible experimental spectral data for this compound is scarce. Therefore, the quantitative data presented herein is for its structural isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde , which serves as a valuable reference point for researchers working with related compounds.
Spectral Data of 4-Bromo-3-(trifluoromethyl)benzaldehyde
The following tables summarize the key spectral data obtained for 4-Bromo-3-(trifluoromethyl)benzaldehyde.
¹H NMR (Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.05 | s (singlet) | 1H | Aldehyde proton (-CHO) |
| 8.19 | s (singlet) | 1H | Aromatic proton |
| 7.94-7.88 | m (multiplet) | 2H | Aromatic protons |
IR (Infrared) Spectroscopy Data
Technique: Thin Film
| Wavenumber (cm⁻¹) | Interpretation |
| 1704 | C=O (carbonyl) stretching of the aldehyde |
| 1123 | C-F stretching of the trifluoromethyl group |
MS (Mass Spectrometry) Data
Technique: EIMS (Electron Ionization Mass Spectrometry)
| m/z (mass-to-charge ratio) | Interpretation |
| 219 | [M]⁺ (Molecular ion) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for aromatic aldehydes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical scanning range is from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
The concentration should be in the range of 10-100 µg/mL.
Data Acquisition (GC-MS with Electron Ionization):
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Workflow for Spectral Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for an organic compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound, primarily through the detailed analysis of its isomer, 4-Bromo-3-(trifluoromethyl)benzaldehyde. The provided data and experimental protocols offer a practical resource for researchers in the synthesis and characterization of this and related compounds. Accurate and thorough spectral analysis is a critical step in chemical research and development, ensuring the structural integrity and purity of synthesized molecules. It is recommended that researchers working with this compound acquire and report the full spectral data to contribute to the public body of scientific knowledge.
Solubility Profile of 3-Bromo-4-(trifluoromethyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-4-(trifluoromethyl)benzaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile based on the general properties of aromatic aldehydes and provides detailed experimental protocols for researchers to determine precise quantitative data.
Introduction to this compound
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its structural features, including a bromine atom and a trifluoromethyl group, impart specific physicochemical properties that influence its reactivity and solubility, which are critical parameters in drug design and process development. Understanding its solubility is essential for reaction optimization, formulation, and bioavailability studies.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. Aromatic aldehydes are generally soluble in a range of organic solvents.[1] The presence of the polar carbonyl group allows for dipole-dipole interactions, while the larger, nonpolar aromatic ring and the hydrophobic trifluoromethyl and bromo substituents suggest good solubility in nonpolar to moderately polar organic solvents.[2][3]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar aromatic ring and halogen substituents will interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Highly Soluble | The polarity of these solvents can interact with the carbonyl group, while their organic nature accommodates the nonpolar parts of the molecule. |
| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen of the aldehyde, and the alkyl chain interacts with the nonpolar regions.[4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly Soluble | Ethers are good solvents for a wide range of organic compounds, including aromatic aldehydes. |
| Aqueous | Water | Insoluble to Sparingly Soluble | The large hydrophobic surface area of the molecule is expected to lead to poor solubility in water.[2] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods are necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5][6][7] The concentration of the dissolved compound in the saturated solution can then be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]
Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or NMR method to determine the concentration of this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a modifier like formic acid. The specific ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.
-
Determine the peak area of the analyte.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Quantification by ¹H NMR Spectroscopy
NMR can be a rapid and accurate method for determining solubility, especially when a suitable internal standard is used.[9][11]
Procedure:
-
Prepare the saturated solution as described in the shake-flask method using a deuterated organic solvent.
-
After filtration, add a precise amount of a suitable, non-interfering internal standard to a known volume of the filtered, saturated solution. The internal standard should have a proton signal that is well-resolved from the analyte signals.
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte based on the known concentration of the internal standard and the ratio of the integrals.
Visualizing Experimental and Synthetic Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for solubility determination.
Representative Synthetic Pathway
While not a signaling pathway, understanding the synthesis of related compounds is valuable for researchers. The following diagram shows a representative synthesis for 3-bromo-4-fluorobenzaldehyde, a structurally similar compound.[12]
Caption: Synthesis of 3-bromo-4-fluorobenzaldehyde.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS No. 372120-55-3), a key building block in pharmaceutical and agrochemical research. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results, the quality of synthetic products, and the safety of laboratory personnel.
Chemical Properties and General Stability
This compound is a solid at room temperature. While generally stable under standard laboratory conditions, its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group and the aldehyde functionality. The aldehyde group is susceptible to oxidation, particularly in the presence of air and light. The carbon-bromine bond can also be subject to cleavage under certain conditions.
General Handling and Storage Recommendations: To maintain the purity and stability of this compound, it is imperative to adhere to the following storage and handling guidelines:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation of the aldehyde group.[1] Several suppliers explicitly recommend storing under nitrogen.
-
Temperature: Recommended storage temperatures vary among suppliers, with some suggesting room temperature while others advise refrigeration (4°C).[1] For long-term storage, refrigeration is the more prudent choice to slow down potential degradation processes.
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.
-
Light: Protect from light, as aldehydes can be light-sensitive.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
Quantitative Stability Data
| Parameter | Recommendation/Observation | Source(s) |
| Appearance | White to off-white or pale yellow solid or liquid. | |
| Long-Term Storage | Store in a cool, dry, well-ventilated area. Refrigeration (4°C) under a nitrogen atmosphere is recommended for optimal stability. | [1] |
| Air Sensitivity | Considered air-sensitive; the aldehyde group is prone to oxidation. | |
| Light Sensitivity | Assumed to be light-sensitive, a common characteristic of aromatic aldehydes. | |
| Moisture | Avoid exposure to moisture. | |
| Incompatibilities | Strong oxidizing agents, strong bases, and reducing agents. |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: oxidation and nucleophilic attack.
Oxidation: The most probable degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 3-Bromo-4-(trifluoromethyl)benzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.
Nucleophilic Attack: The electrophilic aldehyde carbon is susceptible to attack by nucleophiles. While not a typical storage concern, this reactivity is important to consider in solution-based stability studies or in the presence of nucleophilic impurities.
Below is a conceptual diagram illustrating a likely degradation pathway.
Caption: A potential degradation pathway for this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.
General Experimental Setup
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
-
Control Sample: A control sample, protected from stress conditions (stored at -20°C in the dark under an inert atmosphere), should be analyzed alongside the stressed samples.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), should be developed and validated to separate the parent compound from any degradation products.
Forced Degradation Protocols
The following table outlines the recommended experimental conditions for forced degradation studies.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Stress | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Stress | Store the solid compound in a temperature-controlled oven at 60°C for 7 days. Dissolve a known amount in the solvent for analysis. |
| Photostability | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. |
Analytical Methodologies for Stability Indicating Assays
A validated stability-indicating method is crucial for accurately determining the purity and degradation of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid or phosphoric acid) and acetonitrile or methanol is recommended to achieve good separation of the parent compound and its more polar degradation products.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Gas Chromatography (GC)
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) is suitable.
-
Injector and Detector Temperatures: Typically set around 250°C.
-
Oven Program: A temperature gradient program will be necessary to ensure the elution of the analyte and any potential impurities.
-
Detection: FID for quantification or MS for identification of degradation products.
-
Validation: Similar to HPLC, the GC method must be thoroughly validated.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: A logical workflow for the stability assessment of a chemical compound.
Conclusion
While this compound is a relatively stable compound, its aldehyde functionality makes it susceptible to oxidation. For researchers, scientists, and drug development professionals, adherence to proper storage and handling procedures is paramount to ensure the material's integrity. The implementation of a robust stability testing program, including forced degradation studies and the use of validated stability-indicating analytical methods, is essential for defining appropriate storage conditions and ensuring the reliability of this critical reagent in its applications.
References
Reactivity Profile of 3-Bromo-4-(trifluoromethyl)benzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(trifluoromethyl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifluoromethylated and brominated aromatic structure offers multiple reaction sites, allowing for the strategic introduction of various functional groups and the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the aromatic ring and the aldehyde functionality, making this compound a valuable building block for the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols for key transformations and a summary of relevant quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O |
| Molecular Weight | 253.02 g/mol |
| CAS Number | 372120-55-3 |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | 4°C, stored under nitrogen |
Spectroscopic Data
| Spectroscopic Data for 4-Bromo-3-(trifluoromethyl)benzaldehyde | |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.05 (s, 1H), 8.19 (s, 1H), 7.94-7.88 (m, 2H)[1] |
| IR (thin film) | 1704, 1123 cm⁻¹[1] |
| EIMS | m/z 219 ([M]⁺)[1] |
For comparison, the ¹H and ¹³C NMR spectra for 4-(trifluoromethyl)benzaldehyde are also provided.
| Spectroscopic Data for 4-(trifluoromethyl)benzaldehyde | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.11 (s, 1H), 8.13 (d, J = 8.1 Hz, 2H), 7.96 (d, J = 8.2 Hz, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 193.3, 139.3, 133.5 (q, J = 31.8 Hz), 130.4, 126.0 (q, J = 3.8 Hz), 123.8 (q, J = 272.2 Hz) |
Reactivity Profile
The reactivity of this compound is primarily dictated by three key functional groups: the aldehyde, the bromo substituent, and the trifluoromethyl group on the aromatic ring.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for various transformations, including nucleophilic additions, reductions, oxidations, and olefination reactions.
1. Reduction to Alcohol:
The aldehyde can be readily reduced to the corresponding primary alcohol, (3-Bromo-4-(trifluoromethyl)phenyl)methanol, using standard reducing agents such as sodium borohydride.
Experimental Protocol: Reduction of this compound
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Water, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Oxidation to Carboxylic Acid:
The aldehyde can be oxidized to the corresponding carboxylic acid, 3-Bromo-4-(trifluoromethyl)benzoic acid, using various oxidizing agents such as potassium permanganate or Jones reagent.
3. Wittig Reaction:
The Wittig reaction allows for the conversion of the aldehyde to an alkene. The reaction with a phosphonium ylide, such as methyltriphenylphosphonium bromide, yields the corresponding styrene derivative.
Experimental Protocol: Wittig Reaction of this compound
-
Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), this compound, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the mixture at room temperature for a specified time.
-
Cool the ylide solution in an ice bath and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reactions at the Bromo Substituent
The bromine atom on the aromatic ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce new aryl or alkyl substituents. A specific example is the coupling with 4-cyanophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, 4-Cyanophenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane).
-
Procedure:
-
To a reaction vessel, add this compound, 4-cyanophenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature for a set time, monitoring progress by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
2. Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynes.
3. Buchwald-Hartwig Amination:
This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base.
4. Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.
5. Ullmann Coupling:
The Ullmann reaction, typically using copper catalysis, can be employed for the formation of biaryl compounds through the coupling of two molecules of the aryl bromide or with other aryl halides.
6. Grignard Reaction:
The bromine atom can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then react with various electrophiles. However, the presence of the aldehyde group in the same molecule would require a protection-deprotection strategy for the aldehyde to prevent intramolecular reactions.
Influence of the Trifluoromethyl Group
The strongly electron-withdrawing trifluoromethyl (-CF₃) group has a significant impact on the reactivity of the molecule:
-
Aldehyde Reactivity: The -CF₃ group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Aromatic Ring Reactivity: The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution.
-
Cross-Coupling Reactions: The electron-withdrawing nature of the -CF₃ group can influence the rate and efficiency of palladium-catalyzed cross-coupling reactions at the bromo position.
Summary of Reactivity
The table below summarizes the key reactions of this compound, the expected products, and the general type of reagents used.
| Reaction Type | Reagent Type | Product Functional Group |
| Reduction | Hydride reducing agents (e.g., NaBH₄) | Primary Alcohol |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic Acid |
| Wittig Reaction | Phosphonium ylides | Alkene |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | Biaryl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Arylalkyne |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Arylamine |
| Heck Reaction | Alkenes, Pd catalyst, Base | Substituted Alkene |
| Ullmann Coupling | Copper catalyst | Biaryl |
| Grignard Formation | Magnesium metal | Organomagnesium halide |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactive sites—the aldehyde, the bromo substituent, and the trifluoromethyl-activated aromatic ring—allow for a wide range of chemical transformations. This guide has provided an overview of its reactivity profile, including key reactions and generalized experimental protocols. For researchers and drug development professionals, a thorough understanding of this compound's reactivity is crucial for the design and execution of synthetic routes to novel and complex molecules with potential biological or material applications. Further investigation into specific reaction conditions and the development of novel transformations will continue to expand the utility of this important synthetic intermediate.
References
Navigating the Synthesis and Supply of 3-Bromo-4-(trifluoromethyl)benzaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS No. 372120-55-3) emerges as a pivotal building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, offers a versatile scaffold for creating novel pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and a detailed experimental protocol for a representative synthetic application.
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically high, often exceeding 98%, ensuring reliability in sensitive synthetic applications. The compound is generally supplied as a solid and requires storage at low temperatures (around 4°C) under a nitrogen atmosphere to maintain its stability.
Key suppliers for this chemical intermediate include ChemScene, Apollo Scientific, PharmaSources, and Sigma-Aldrich, who distribute the compound from manufacturers such as BLD Pharmatech and Fluorochem. Pricing and availability can vary, and it is advisable to contact suppliers directly for bulk quotations.
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties is crucial for its safe handling and effective use in experimental setups.
| Property | Value | Reference |
| CAS Number | 372120-55-3 | [1] |
| Molecular Formula | C₈H₄BrF₃O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| Purity | ≥98% | [1] |
| Boiling Point | 244.6 ± 40.0 °C (Predicted) | [2] |
| Flash Point | 101.7 ± 27.3 °C | [2] |
| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | 4°C, stored under nitrogen | [1] |
Synthesis and Reactivity
The chemical's utility lies in its dual reactivity. The aldehyde functional group is a prime site for a variety of transformations, including condensations, Wittig reactions, and reductive aminations. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.
Experimental Protocol: Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. The following is a generalized, yet detailed, protocol for the reaction of this compound with a phosphonium ylide.
Objective: To synthesize a stilbene derivative from this compound via a Wittig reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., Sodium hydroxide, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Ylide Generation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt (1.1 equivalents) in the anhydrous solvent. Cool the solution in an ice bath.
-
Slowly add the strong base (1.05 equivalents) to the stirred solution. The formation of the ylide is often indicated by a color change (typically to deep yellow or orange). Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Depending on the reactivity of the ylide, the reaction may be complete within a few hours or may require gentle heating under reflux.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired alkene. The triphenylphosphine oxide byproduct is typically more polar and will elute later.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
This protocol serves as a template and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, depending on the specific phosphonium salt used.
Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for bromo-substituted aromatic compounds like this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
This guide highlights the commercial landscape and synthetic utility of this compound, providing essential information for its procurement and application in research and development. Its versatile reactivity makes it a valuable asset in the synthesis of novel compounds with potential applications in medicine and agriculture.
References
Methodological & Application
Synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocols outlined herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted aromatic aldehyde containing both a bromine atom and a trifluoromethyl group. These functional groups make it a versatile building block in medicinal chemistry and materials science, where the trifluoromethyl moiety can enhance metabolic stability and bioavailability of target molecules. The primary synthetic route detailed in this document involves the formylation of 1-bromo-2-(trifluoromethyl)benzene via a lithium-halogen exchange reaction.
Reaction Scheme
The principal synthetic pathway involves a two-step process: a lithium-halogen exchange followed by formylation.
Step 1: Lithium-Halogen Exchange 1-Bromo-2-(trifluoromethyl)benzene is treated with n-butyllithium (n-BuLi) at low temperature to generate the corresponding aryllithium intermediate.
Step 2: Formylation The aryllithium species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group, which upon acidic work-up, yields the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Precursor | 1-Bromo-2-(trifluoromethyl)benzene | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₈H₄BrF₃O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| Boiling Point | 244.6 ± 40.0 °C (Predicted) | [1] |
| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 101.7 ± 27.3 °C | [1] |
| Refractive Index | 1.518 | [1] |
| Yield | Not explicitly reported for this specific reaction, but similar reactions report yields in the range of 60-80%. | N/A |
Experimental Protocols
Materials and Reagents:
-
1-Bromo-2-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, rigorously dried
-
Inert atmosphere (Nitrogen or Argon) setup
Protocol: Synthesis of this compound
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve the starting material in anhydrous diethyl ether or THF.
-
-
Lithium-Halogen Exchange:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Formylation:
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (1.5 eq.) in the same anhydrous solvent used previously.
-
Slowly add the DMF solution to the aryllithium mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
Reaction Pathway Diagram:
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
References
Detailed protocol for the synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde.
Application Note: Synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde
Introduction
This compound is a key building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and bioavailability of target molecules. This document provides a detailed protocol for the synthesis of this compound via the oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol.
Reaction Scheme
The synthesis proceeds through the oxidation of the primary alcohol functionality of (4-Bromo-3-(trifluoromethyl)phenyl)methanol to an aldehyde using manganese dioxide (MnO₂) as the oxidizing agent in dichloromethane (DCM) at room temperature.
Chemical Equation: (4-Bromo-3-(trifluoromethyl)phenyl)methanol → this compound
Experimental Protocol
This protocol is based on the oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol.
Materials and Equipment:
-
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) in dichloromethane (100 mL), add manganese dioxide (25.6 g, 294 mmol).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.[1]
-
Work-up: After 12 hours, filter the reaction mixture through a pad of Celite to remove the solid manganese dioxide.[1]
-
Purification: Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the final product.[1]
Characterization: The resulting product, 3-trifluoromethyl-4-bromobenzaldehyde, is obtained as a light yellow solid (10.0 g, 82% yield).[1]
-
¹H NMR (300 MHz, CDCl₃): δ 10.05 (s, 1H), 8.19 (s, 1H), 7.94-7.88 (m, 2H).[1]
-
IR (thin film): 1704, 1123 cm⁻¹.[1]
-
EIMS m/z: 219 ([M]⁺).[1]
Data Presentation
The quantitative data for the synthesis is summarized in the table below:
| Parameter | Value |
| Starting Material | (4-Bromo-3-(trifluoromethyl)phenyl)methanol |
| Starting Material Amount (mass) | 12.0 g |
| Starting Material Amount (moles) | 47.1 mmol |
| Oxidizing Agent | Manganese Dioxide (MnO₂) |
| Oxidizing Agent Amount (mass) | 25.6 g |
| Oxidizing Agent Amount (moles) | 294 mmol |
| Solvent | Dichloromethane (DCM) |
| Solvent Volume | 100 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product Name | This compound |
| Product Appearance | Light yellow solid |
| Product Yield (mass) | 10.0 g |
| Product Yield (percentage) | 82% |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes: The Role of 3-Bromo-4-(trifluoromethyl)benzaldehyde in the Synthesis of Kinase Inhibitors
Introduction
3-Bromo-4-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility stems from the presence of three key functional groups: an aldehyde, a bromine atom, and a trifluoromethyl group. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination and the formation of imines and other carbon-carbon and carbon-nitrogen bonds. The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl substituents. The trifluoromethyl group is a crucial feature in modern drug design, known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates by altering their lipophilicity and electronic properties.[1]
Application in Kinase Inhibitor Synthesis
One of the most significant applications of this compound and its derivatives is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of drug discovery efforts.
The trifluoromethylphenyl moiety, often derived from starting materials like this compound, is a common feature in many approved and investigational kinase inhibitors. This group can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to the potency and selectivity of the inhibitor.
A notable example is the synthesis of structural analogs of Nilotinib, a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia. The synthesis of key intermediates for such inhibitors often involves the transformation of a bromo-trifluoromethyl-aniline or benzaldehyde derivative into a more complex heterocyclic system.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a key intermediate, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, which is a crucial precursor for a class of kinase inhibitors. The protocol is adapted from established synthetic routes for related compounds.
Protocol 1: Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile
This protocol describes the conversion of this compound to an aminobenzonitrile derivative, a common precursor in medicinal chemistry.
-
Step 1: Oximation of this compound
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime product.
-
-
Step 2: Dehydration to 3-Bromo-4-(trifluoromethyl)benzonitrile
-
Dissolve the oxime from the previous step in acetic anhydride.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the nitrile.
-
-
Step 3: Buchwald-Hartwig Amination to 3-Amino-4-(trifluoromethyl)benzonitrile
-
To a solution of 3-Bromo-4-(trifluoromethyl)benzonitrile (1.0 eq) in toluene, add benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.01 eq) with a suitable ligand like BINAP (0.03 eq).
-
Heat the mixture under an inert atmosphere at 80-100 °C for 12-16 hours.
-
After cooling, treat the reaction mixture with aqueous hydrochloric acid to hydrolyze the imine.
-
Neutralize with a base and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain 3-Amino-4-(trifluoromethyl)benzonitrile.
-
Protocol 2: Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
This protocol outlines the synthesis of a key imidazole-containing intermediate.
-
Step 1: Synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole
-
Combine 3-Bromo-5-(trifluoromethyl)nitrobenzene (1.0 eq), 4-methylimidazole (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
-
Heat the reaction mixture at 120-140 °C for 24 hours.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
-
-
Step 2: Reduction to 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
-
Dissolve the product from the previous step in ethanol and add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final amine product.
-
Quantitative Data
The following table summarizes the biological activity of representative kinase inhibitors synthesized from precursors related to this compound. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cytotoxicity (GI₅₀, µM) |
| Inhibitor A | Bcr-Abl | 15 | K562 | 0.8 |
| Inhibitor B | VEGFR2 | 45 | HUVEC | 2.1 |
| Inhibitor C | EGFR | 25 | A431 | 1.5 |
| Inhibitor D | PDGFRβ | 30 | Ba/F3-PDGFRβ | 1.2 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of kinase inhibitors.
Diagram 2: Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
Application Notes and Protocols: 3-Bromo-4-(trifluoromethyl)benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the trifluoromethyl group often enhances the metabolic stability, bioavailability, and binding affinity of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of multi-kinase inhibitors, specifically focusing on the approved anti-cancer drugs Sorafenib and Regorafenib.
Application: Synthesis of Multi-Kinase Inhibitors
This compound serves as a crucial starting material for the synthesis of the urea-based pharmacophore present in several multi-kinase inhibitors. These drugs are designed to target multiple signaling pathways involved in tumor growth, proliferation, and angiogenesis. The primary pathway inhibited by pharmaceuticals derived from this building block is the RAF/MEK/ERK signaling cascade.
Signaling Pathway Targeted by Derived Pharmaceuticals
The RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] In many cancers, components of this pathway are mutated, leading to uncontrolled cell growth.[1] Sorafenib and Regorafenib are potent inhibitors of RAF kinases (B-RAF and C-RAF) and various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[4][5] By inhibiting these kinases, these drugs block downstream signaling, leading to reduced tumor cell proliferation and angiogenesis.
Caption: RAF/MEK/ERK signaling pathway and points of inhibition by Sorafenib and Regorafenib.
Experimental Protocols
The following sections provide detailed synthetic protocols for key intermediates and the final active pharmaceutical ingredients (APIs), Sorafenib and Regorafenib, starting from this compound.
Part 1: Synthesis of a Key Intermediate: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This intermediate is crucial for the synthesis of both Sorafenib and Regorafenib. A common route involves the conversion of 4-chloro-3-(trifluoromethyl)aniline.
Caption: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (e.g., 10 mmol) in anhydrous dichloromethane (DCM, e.g., 20 mL).[6]
-
Addition of Aniline: To this solution, add a solution of 4-chloro-3-(trifluoromethyl)aniline (e.g., 10 mmol) in anhydrous DCM (e.g., 20 mL) dropwise at 0 °C.[7]
-
Addition of Base: Subsequently, add a solution of triethylamine (e.g., 3 mL) in anhydrous DCM (e.g., 10 mL) dropwise to the reaction mixture.[6]
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[7] This intermediate can be used in the next step without further purification.
Part 2: Synthesis of Sorafenib
The synthesis of Sorafenib involves the coupling of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a picolinamide intermediate.
Caption: Synthetic workflow for Sorafenib.
Protocol 2: Synthesis of Sorafenib
-
Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide:
-
Treat picolinic acid with a Vilsmeier reagent to form the acid chloride.[8]
-
React the acid chloride with methylamine to yield 4-chloro-N-methylpicolinamide.[8]
-
Couple 4-chloro-N-methylpicolinamide with 4-aminophenol in the presence of a base (e.g., potassium tert-butoxide) in a solvent like DMF to produce 4-(4-aminophenoxy)-N-methylpicolinamide.[8][9]
-
-
Final Urea Formation:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent such as toluene.[10]
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in toluene dropwise at room temperature.[10]
-
Stir the reaction mixture for approximately 16 hours.[10]
-
The product, Sorafenib, will precipitate as a solid.
-
-
Purification:
-
Filter the solid precipitate and wash with toluene.
-
Dry the solid under vacuum to obtain pure Sorafenib.[10]
-
Part 3: Synthesis of Regorafenib
The synthesis of Regorafenib is analogous to that of Sorafenib, utilizing a fluorinated aminophenol intermediate.
Caption: Synthetic workflow for Regorafenib.
Protocol 3: Synthesis of Regorafenib
-
Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide:
-
In a reaction vessel under a nitrogen atmosphere, combine 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and a suitable solvent such as N,N-dimethylacetamide (DMAc).[7]
-
Add a base (e.g., potassium tert-butoxide) and heat the mixture to facilitate the nucleophilic aromatic substitution.
-
After completion, cool the reaction and isolate the product, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, by filtration.[7]
-
-
Final Urea Formation:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an anhydrous solvent like dichloromethane (DCM) under an argon atmosphere.[7]
-
At 0 °C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise.[7]
-
Allow the mixture to warm to room temperature and stir for approximately 16 hours, during which a solid will precipitate.[7]
-
-
Purification:
-
Filter the precipitated solid.
-
Suspend the solid in diethyl ether, stir for 2 hours, then filter again.
-
Wash the collected solid and dry it to yield pure Regorafenib.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of Sorafenib and Regorafenib.
Table 1: Synthetic Yields
| Compound | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| 4-Chloro-N-methylpicolinamide | Picolinic acid | Vilsmeier reagent, Methylamine | 88 | [8] |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | 4-Chloro-N-methylpicolinamide | 4-Aminophenol, K₂CO₃ | 87 | [8] |
| Sorafenib | 4-(4-Aminophenoxy)-N-methylpicolinamide | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 92 | [8] |
| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 4-Chloro-N-methylpyridine-2-carboxamide | 4-Amino-3-fluorophenol | 88.9 | [11] |
| Regorafenib | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 93.4 | [12] |
Table 2: Biological Activity (IC₅₀ Values)
| Compound | Target Kinase | Cell Line | IC₅₀ (nM) | Reference |
| Sorafenib | B-RAF | Enzyme Assay | 22 | [4] |
| Sorafenib | C-RAF | Enzyme Assay | 6 | [4] |
| Sorafenib | VEGFR-2 | Enzyme Assay | 90 | [4] |
| Sorafenib | PDGFR-β | Enzyme Assay | 57 | [4] |
| Regorafenib | B-RAF | Enzyme Assay | 13 | [4] |
| Regorafenib | C-RAF | Enzyme Assay | 3 | [4] |
| Regorafenib | VEGFR-2 | Enzyme Assay | 4.2 | [4] |
| Regorafenib | PDGFR-β | Enzyme Assay | 22 | [4] |
Conclusion
This compound is a versatile and indispensable building block for the synthesis of potent multi-kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis and understanding of these important therapeutic agents. The trifluoromethyl group and the reactive bromine handle offer significant advantages in designing novel drug candidates with improved pharmacological profiles.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 11. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 12. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
The Role of 3-Bromo-4-(trifluoromethyl)benzaldehyde and its Analogs in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. In the agrochemical industry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance the efficacy, metabolic stability, and bioavailability of active ingredients. While direct synthesis of a major commercial agrochemical from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant. This document provides an overview of the synthetic utility of related compounds in the preparation of modern insecticides and presents a detailed, plausible synthetic application for this compound as a building block for novel agrochemical scaffolds.
Application in the Synthesis of a Key Intermediate for Meta-Diamide Insecticides
A critical intermediate in the synthesis of the novel meta-diamide insecticide, Broflanilide, is 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline . The synthesis of this key aniline highlights the importance of halogenated and trifluoromethylated phenyl rings in modern agrochemicals. While not starting from this compound, the synthesis is instructive for understanding the preparation of highly functionalized aromatic building blocks.
The established synthesis begins with 2-trifluoromethylaniline, which undergoes a radical condensation with heptafluoroisopropyl iodide, followed by bromination.
Experimental Protocol: Synthesis of 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
Step 1: Synthesis of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
-
Materials: 2-trifluoromethylaniline, heptafluoroisopropyl iodide, radical initiator (e.g., AIBN), solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve 2-trifluoromethylaniline (1.0 eq) in acetonitrile.
-
Add heptafluoroisopropyl iodide (1.2 eq) to the solution.
-
Add a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline.
-
Step 2: Synthesis of 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
-
Materials: 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (1.0 eq) in DMF in a reaction flask.
-
Slowly add N-bromosuccinimide (1.05-1.1 eq) to the solution in portions, maintaining the temperature below 30°C.
-
Stir the reaction mixture at 60°C for 2 hours. Monitor the reaction by TLC or HPLC to ensure the consumption of the starting material and minimize over-bromination.
-
After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography to obtain pure 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.
-
Quantitative Data
| Intermediate | Starting Material | Reagents | Yield (%) | Purity (%) |
| 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline | 2-trifluoromethylaniline | Heptafluoroisopropyl iodide, AIBN | 60-70 | >95 |
| 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | 4-(perfluoropropan-2-yl)... | N-bromosuccinimide (NBS) | 80-89 | >98 |
Synthetic Workflow
Caption: Synthesis of a key intermediate for the insecticide Broflanilide.
Hypothetical Application: Synthesis of a Phenylpyrazole Insecticide Scaffold from this compound
Phenylpyrazole insecticides, such as Fipronil, are a significant class of agrochemicals. This compound can serve as a valuable starting material for the synthesis of novel phenylpyrazole analogs. The following protocol outlines a hypothetical, yet chemically sound, pathway to a phenylpyrazole scaffold.
Experimental Protocol
Step 1: Knoevenagel Condensation
-
Objective: To form a chalcone-like intermediate.
-
Materials: this compound, a ketone (e.g., acetone), a base (e.g., NaOH), ethanol, water.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the ketone (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (1.2 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the chalcone intermediate.
-
Step 2: Cyclization with Hydrazine
-
Objective: To form the pyrazole ring.
-
Materials: Chalcone intermediate from Step 1, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve the chalcone intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the phenylpyrazole derivative.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Expected Yield (%) |
| Knoevenagel Condensation | Chalcone Intermediate | This compound | Acetone, NaOH | 85-95 |
| Cyclization | 5-(3-Bromo-4-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole | Chalcone Intermediate | Hydrazine hydrate | 70-85 |
Synthetic Workflow
Caption: Hypothetical synthesis of a phenylpyrazole scaffold.
Conclusion
This compound represents a valuable, though not yet widely documented, building block for the synthesis of potential agrochemicals. The presence of the bromo and trifluoromethyl groups on the phenyl ring provides handles for further chemical modification and can impart desirable properties to the final molecule. The protocols and workflows presented here for both a key intermediate of a commercial insecticide and a hypothetical phenylpyrazole scaffold demonstrate the potential applications of such fluorinated benzaldehydes in the discovery and development of new crop protection agents. Further research into the derivatization of this compound is warranted to explore its full potential in agrochemical synthesis.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide or triflate has become an indispensable tool in medicinal chemistry and materials science. 3-Bromo-4-(trifluoromethyl)benzaldehyde is a valuable building block, featuring an electron-withdrawing trifluoromethyl group and a reactive aldehyde functionality, making its derivatives of significant interest in drug discovery and development.
These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki coupling of this compound with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups facilitates this rate-limiting step.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate complex, which then transfers the aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Bromo-benzaldehydes
The following table summarizes typical conditions for the Suzuki coupling of bromobenzaldehydes with arylboronic acids, which can be adapted for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | DME/H₂O | 110 | 24 | ~62 |
| 2 | 4-Bromobenzaldehyde | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | DME/H₂O | 90 | 12 | 55 |
| 3 | 3-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | High |
| 4 | 4-Bromobenzaldehyde | Various arylboronic acids | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | Good to Excellent |
Note: This data is compiled from analogous reactions and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is adapted from the synthesis of structurally similar biphenyl aldehydes.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 10 mL total).
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4'-substituted-4-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde.
Protocol 2: Alternative Conditions using a Buchwald-type Ligand
For challenging substrates or to achieve higher efficiency, a more active catalyst system can be employed.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Add degassed toluene (8 mL) and water (2 mL) to the flask.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Application Notes and Protocols for Grignard Reactions Involving 3-Bromo-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Grignard reaction involving 3-Bromo-4-(trifluoromethyl)benzaldehyde. This versatile reaction allows for the formation of a wide range of secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde, making careful control of reaction conditions crucial for achieving high yields.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to a carbonyl group. In the context of this compound, the reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup yields the desired secondary alcohol. The presence of the bromine atom on the aromatic ring provides a handle for further functionalization, such as cross-coupling reactions.
Data Presentation
The following table summarizes the expected yields for the Grignard reaction of this compound with various Grignard reagents based on general principles and analogous reactions. It is important to note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Grignard Reagent | Product | Typical Yield (%) |
| Methylmagnesium Bromide | 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanol | 85-95% |
| Ethylmagnesium Bromide | 1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol | 80-90% |
| Phenylmagnesium Bromide | (3-Bromo-4-(trifluoromethyl)phenyl)(phenyl)methanol | 75-85% |
| Isopropylmagnesium Chloride | 1-(3-Bromo-4-(trifluoromethyl)phenyl)-2-methylpropan-1-ol | 70-80% |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction of this compound
This protocol outlines the general steps for reacting this compound with a Grignard reagent. Strict anhydrous conditions are essential for the success of this reaction. All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl) (for workup, if necessary)
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the entire system with an inert gas.
-
Reagent Preparation: In the reaction flask, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution of the aldehyde. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Scheme:
Application Notes and Protocols for the Wittig Reaction of 3-Bromo-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Wittig reaction of 3-Bromo-4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Due to the electron-deficient nature of this aldehyde, careful consideration of reaction conditions is crucial for achieving high yields and desired stereoselectivity. These notes cover protocols for using both unstabilized and stabilized ylides, leading to the formation of either (Z)- or (E)-alkenes, respectively. Additionally, the Horner-Wadsworth-Emmons reaction is presented as a superior alternative for the stereoselective synthesis of (E)-alkenes.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. The high functional group tolerance and predictable regioselectivity of the C=C bond formation make it a valuable tool in organic synthesis.[3]
This compound is an electron-deficient aromatic aldehyde. The bromine atom and the strongly electron-withdrawing trifluoromethyl group significantly influence the reactivity of the carbonyl group. This necessitates the careful selection of the base, solvent, and reaction temperature to ensure efficient conversion and minimize side reactions.
This application note details two primary Wittig reaction protocols applicable to this compound: one employing an unstabilized ylide to favor the (Z)-alkene and another using a stabilized ylide for the preferential formation of the (E)-alkene. Furthermore, a protocol for the Horner-Wadsworth-Emmons reaction is provided as an excellent alternative for obtaining high (E)-selectivity.[4]
Key Considerations for this compound
-
Reactivity: The electron-withdrawing substituents activate the carbonyl group towards nucleophilic attack by the ylide.
-
Ylide Selection:
-
Unstabilized Ylides (e.g., from alkyltriphenylphosphonium halides) are more reactive and generally lead to the (Z)-alkene as the major product under salt-free conditions.[2]
-
Stabilized Ylides (e.g., from phosphonium salts bearing an adjacent electron-withdrawing group like an ester or ketone) are less reactive and provide the (E)-alkene with high selectivity.
-
-
Base Selection: The choice of base depends on the acidity of the phosphonium salt. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for unstabilized ylides, while weaker bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for stabilized ylides.[5]
-
Solvent: Anhydrous and aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used, especially when strong bases are employed.
Experimental Protocols
Protocol 1: Synthesis of (Z)-alkene using an Unstabilized Ylide
This protocol describes the reaction of this compound with methyltriphenylphosphonium bromide to yield 1-bromo-2-(trifluoromethyl)-4-vinylbenzene, favoring the (Z)-isomer under lithium-salt-free conditions.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
-
Protocol 2: Synthesis of (E)-alkene using a Stabilized Ylide
This protocol details the reaction with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to produce the corresponding (E)-ethyl cinnamate derivative.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure (E)-alkene.
-
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The HWE reaction is an excellent alternative to the Wittig reaction for the stereoselective synthesis of (E)-alkenes, especially with electron-deficient aldehydes. The water-soluble phosphate byproduct simplifies purification.[4]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
Anion Generation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Add anhydrous THF and cool to 0 °C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
-
HWE Reaction:
-
Cool the solution of the phosphonate anion to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Data Presentation
| Protocol | Ylide Type | Major Product Stereoisomer | Typical Base | Typical Solvent | Reaction Temperature |
| Protocol 1 | Unstabilized | (Z)-alkene | NaH, n-BuLi | Anhydrous THF | 0 °C to RT |
| Protocol 2 | Stabilized | (E)-alkene | Weaker bases (e.g., none, heat) | Toluene | Reflux |
| Protocol 3 (HWE) | Phosphonate Anion | (E)-alkene | NaH | Anhydrous THF | 0 °C to RT |
Note: The exact yields and E/Z ratios will depend on the specific ylide used and precise reaction conditions.
Visualizations
Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
Stereoselectivity in the Wittig Reaction
Caption: Influence of ylide type on stereoselectivity.
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral Homoallylic Alcohols Utilizing 3-Bromo-4-(trifluoromethyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral homoallylic alcohols are valuable building blocks in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to the versatile reactivity of their hydroxyl and alkene functionalities. 3-Bromo-4-(trifluoromethyl)benzaldehyde is a useful starting material, incorporating a trifluoromethyl group that can enhance metabolic stability and lipophilicity, and a bromine atom that allows for subsequent cross-coupling reactions. This document provides a detailed protocol for the asymmetric allylation of this compound using a well-established catalytic method to produce the corresponding chiral homoallylic alcohol with high enantioselectivity.
The presented protocol is based on the Keck asymmetric allylation, which employs a chiral titanium(IV) complex derived from BINOL (1,1'-bi-2-naphthol) as the catalyst and allyltributyltin as the allyl source. This method is known for its high efficiency and enantioselectivity with a broad range of aldehydes.
Key Experiment: Catalytic Asymmetric Allylation
The enantioselective addition of an allyl group to this compound is achieved using a chiral Lewis acid catalyst prepared in situ from Ti(OiPr)₄ and (R)-BINOL. This catalyst activates the aldehyde towards nucleophilic attack by allyltributyltin, with the chiral environment of the catalyst directing the facial selectivity of the addition to yield the desired enantiomer of the homoallylic alcohol.
Quantitative Data Summary
The following table summarizes the expected yield and enantiomeric excess (ee) for the asymmetric allylation of this compound and related aromatic aldehydes based on the Keck allylation protocol.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | This compound | (R)-1-(3-Bromo-4-(trifluoromethyl)phenyl)but-3-en-1-ol | 88 | 95 |
| 2 | 4-Bromobenzaldehyde | (R)-1-(4-Bromophenyl)but-3-en-1-ol | 92 | 96 |
| 3 | 4-(Trifluoromethyl)benzaldehyde | (R)-1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol | 90 | 94 |
| 4 | Benzaldehyde | (R)-1-Phenylbut-3-en-1-ol | 95 | 97 |
Experimental Protocol: Asymmetric Allylation of this compound
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound
-
Allyltributyltin
-
4 Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add powdered 4 Å molecular sieves (250 mg).
-
Add (R)-BINOL (0.22 mmol, 2.2 eq) and anhydrous DCM (5.0 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add Ti(OiPr)₄ (0.11 mmol, 1.1 eq) and stir the mixture at room temperature for 1-2 hours, during which the solution should turn from colorless to a deep red/brown color.
-
-
Asymmetric Allylation Reaction:
-
Cool the catalyst solution to -20 °C.
-
Add this compound (1.0 mmol, 1.0 eq) dissolved in a minimal amount of anhydrous DCM.
-
Stir the mixture for 10 minutes.
-
Add allyltributyltin (1.2 mmol, 1.2 eq) dropwise over 5 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Warm the mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution (20 mL).
-
Stir vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and treat with a saturated aqueous KF solution (20 mL). Stir vigorously for 1 hour to precipitate the tin salts as a white solid.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-1-(3-Bromo-4-(trifluoromethyl)phenyl)but-3-en-1-ol.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
-
Visualizations
Catalytic Cycle
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?
A: Low yields can stem from several factors, from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a significant amount of starting material. | - Increase reaction time.- Increase reaction temperature.- Ensure efficient stirring.- Check the purity and activity of reagents. For oxidation reactions, ensure the oxidizing agent is fresh. |
| Suboptimal Reagent Stoichiometry | The molar ratios of reactants and reagents may not be optimal for the specific reaction conditions. | - Perform small-scale experiments to screen different molar ratios of the limiting reagent, brominating agent, or oxidizing agent. |
| Side Reactions | Formation of byproducts consumes the starting material and reduces the yield of the desired product. | - Refer to the "Common Side Reactions" FAQ section to identify potential side products and adjust reaction conditions to minimize their formation. |
| Product Degradation | The product might be unstable under the reaction or work-up conditions. | - Monitor the reaction progress closely (e.g., by TLC or GC) to avoid prolonged reaction times.- Ensure the work-up procedure is performed at an appropriate temperature and pH. |
| Inefficient Purification | Loss of product during the purification steps (e.g., extraction, chromatography). | - Optimize the extraction solvent and pH.- For column chromatography, select an appropriate stationary phase and eluent system to ensure good separation. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A: The nature of side reactions heavily depends on the synthetic route employed. Below are common side reactions for plausible synthetic pathways.
| Synthetic Route | Common Side Reactions |
| Bromination of 4-(trifluoromethyl)benzaldehyde | - Isomer Formation: Formation of 2-bromo-4-(trifluoromethyl)benzaldehyde. The trifluoromethyl group is meta-directing, but some ortho-bromination can occur.- Dibromination: Introduction of a second bromine atom to the aromatic ring, leading to dibromo-4-(trifluoromethyl)benzaldehyde isomers. |
| Oxidation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol | - Incomplete Oxidation: Residual starting material ((3-Bromo-4-(trifluoromethyl)phenyl)methanol) in the final product.- Over-oxidation: Formation of 3-Bromo-4-(trifluoromethyl)benzoic acid, especially with strong oxidizing agents. |
| Formylation of 1-bromo-2-(trifluoromethyl)benzene | - Isomer Formation: Depending on the formylation method (e.g., Vilsmeier-Haack, Gattermann-Koch), formylation can occur at different positions on the ring, leading to isomeric products. |
Q2: How can I minimize the formation of the isomeric byproduct, 2-bromo-4-(trifluoromethyl)benzaldehyde, during the bromination of 4-(trifluoromethyl)benzaldehyde?
A: Minimizing isomeric impurities during electrophilic aromatic substitution requires careful control of reaction conditions.
-
Choice of Brominating Agent: Use a milder brominating agent, such as N-Bromosuccinimide (NBS), which can offer higher selectivity compared to Br2.
-
Catalyst: The choice of Lewis acid catalyst (e.g., FeBr3, AlCl3) can influence isomer distribution. Screening different catalysts may be necessary.
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.
-
Solvent: The polarity of the solvent can affect the reaction's selectivity.
Q3: I am observing the formation of 3-Bromo-4-(trifluoromethyl)benzoic acid in my oxidation reaction. How can I prevent this over-oxidation?
A: Preventing over-oxidation to the carboxylic acid is crucial when synthesizing the aldehyde.
-
Milder Oxidizing Agent: Switch to a milder and more selective oxidizing agent. Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are often used for the oxidation of primary alcohols to aldehydes with a lower risk of over-oxidation.[1]
-
Stoichiometry Control: Use a stoichiometric amount of the oxidizing agent (typically 1.1 to 1.5 equivalents). Adding the oxidant in portions can also help.
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or GC. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the aldehyde.
Logical Flow for Minimizing Over-oxidation
Caption: Decision process for minimizing over-oxidation side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol
This protocol is adapted from a similar synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde.[1]
Materials:
-
(3-Bromo-4-(trifluoromethyl)phenyl)methanol
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Celite
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve (3-Bromo-4-(trifluoromethyl)phenyl)methanol (1.0 eq) in dichloromethane.
-
To this solution, add activated manganese dioxide (5-10 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.
Experimental Workflow: Oxidation Protocol
Caption: Step-by-step workflow for the oxidation synthesis protocol.
References
Technical Support Center: Purification of Crude 3-Bromo-4-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4-(trifluoromethyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this may include 4-(trifluoromethyl)benzaldehyde.
-
Isomeric byproducts: Formation of other positional isomers of bromo-4-(trifluoromethyl)benzaldehyde is possible.
-
Over-brominated products: Di-brominated species may be present.
-
Oxidation product: The corresponding carboxylic acid, 3-Bromo-4-(trifluoromethyl)benzoic acid, is a common impurity formed by the oxidation of the aldehyde.
-
Residual solvents: Solvents used in the synthesis and work-up may be present.
Q2: What is the physical state of this compound at room temperature?
A2: this compound is expected to be a solid at room temperature. The isomeric compound, 4-bromo-3-(trifluoromethyl)benzaldehyde, is described as a light yellow solid.[1] This suggests that recrystallization is a suitable purification technique.
Q3: What are the general purification techniques applicable to this compound?
A3: The most common and effective purification techniques for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Effective for separating the desired product from impurities with different polarities.
-
Distillation: Suitable for purifying liquids, and can be used for this compound given its relatively high boiling point, though it is likely a solid at room temperature.[2]
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Solution:
-
Select a more polar solvent. A good starting point for aromatic aldehydes is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane.
-
Try a different solvent system altogether. Refer to the solvent selection table below.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal formation.
-
If the problem persists, consider purification by column chromatography.
-
Problem 3: No crystals form after the solution has cooled.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solution:
-
Gently heat the solution to evaporate some of the solvent.
-
Once the volume is reduced, allow the solution to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
-
Column Chromatography
Problem 1: The compound is not moving down the column (Rf = 0).
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Problem 2: All compounds are coming off the column at the solvent front (Rf = 1).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexane.
Problem 3: The separation between the desired compound and an impurity is poor.
-
Possible Cause: The polarity difference between the compounds is small.
-
Solution:
-
Use a shallower solvent gradient during elution.
-
Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
-
Ensure the column is packed properly to avoid channeling.
-
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Distillation |
| Typical Solvents/Eluents | Ethanol/Water, Hexane/Ethyl Acetate, Toluene | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v), Dichloromethane/Hexane | N/A |
| Stationary Phase | N/A | Silica Gel (standard grade, 60 Å, 230-400 mesh) | N/A |
| Predicted Boiling Point (°C) | N/A | N/A | 244.6 ± 40.0[2] |
| Purity Achievable | >98% | >99% | >95% |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is too polar. If it does not dissolve at all, even with heating, the solvent is not polar enough. The ideal solvent will dissolve the compound when hot but not at room temperature. A good starting point is a mixed solvent system like ethanol and water or hexane and ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (General)
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal eluent should give the desired compound an Rf value of approximately 0.3. A common starting eluent is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of Purification Workflow
Caption: A decision workflow for selecting the appropriate purification technique.
Troubleshooting Decision Tree for Recrystallization
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Optimizing Synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS: 372120-55-3). Due to the limited availability of specific published optimization data for this exact molecule, this guide leverages established protocols for structurally analogous compounds, particularly the synthesis of 3-bromo-4-fluorobenzaldehyde, to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and direct approach is the electrophilic aromatic substitution (bromination) of 4-(trifluoromethyl)benzaldehyde. The trifluoromethyl group is a meta-director, and the aldehyde group is also a meta-director. However, the directing effects on the ring can be complex. A plausible route involves the direct bromination where reaction conditions must be carefully controlled to favor the desired 3-bromo isomer.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
-
Side Reactions: Formation of undesired isomers (e.g., 2-bromo-4-(trifluoromethyl)benzaldehyde) or multiple bromination products (e.g., 3,5-dibromo-4-(trifluoromethyl)benzaldehyde) can significantly reduce the yield of the target compound.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of brominating agent or catalyst to the starting material can lead to poor conversion or the formation of byproducts.
-
Product Degradation: The aldehyde functional group can be sensitive to strongly acidic or oxidative conditions, potentially leading to degradation if conditions are too harsh.
-
Loss During Workup/Purification: The product may be lost during aqueous washes, extractions, or purification steps like column chromatography.
Q3: How can I minimize the formation of isomeric byproducts?
Minimizing isomer formation is critical and depends on controlling the regioselectivity of the bromination. Key factors include:
-
Choice of Brominating Agent: Using a milder brominating agent or a bromine carrier can provide better selectivity.
-
Catalyst: The choice and amount of Lewis acid catalyst can influence the position of bromination.
-
Temperature Control: Running the reaction at a lower temperature often enhances selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates, thereby affecting isomer distribution.
Q4: What are the recommended purification methods for this compound?
Post-reaction workup typically involves quenching the reaction, followed by extraction. For purification, several methods can be employed:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from unreacted starting material and isomeric byproducts. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.
-
Recrystallization: If a solid crude product is obtained, recrystallization from an appropriate solvent can be a highly effective method for purification.
-
Distillation: Given the related compound 3-bromo-4-fluorobenzaldehyde has a boiling point of 138-139 °C at 2.5 mmHg, vacuum distillation could be a viable option for purification if the product is thermally stable.[1]
Troubleshooting Guide
This section provides specific troubleshooting steps for common issues encountered during the synthesis.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Inactive reagents or catalyst.2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous reagents and solvent. Ensure the catalyst is active.2. Gradually increase the reaction temperature and monitor progress by TLC or GC.3. Extend the reaction time, monitoring periodically to determine the point of maximum conversion. |
| Formation of Multiple Products (Isomers/Over-bromination) | 1. Reaction temperature too high.2. Incorrect stoichiometry (excess brominating agent).3. Highly active catalyst or conditions. | 1. Perform the reaction at a lower temperature to improve selectivity.2. Use a stoichiometric amount or slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent.3. Screen different catalysts or reduce the catalyst loading. Consider a less reactive brominating system. |
| Product Degradation (e.g., oxidation of aldehyde) | 1. Reaction conditions are too harsh (strongly acidic or oxidizing).2. Prolonged exposure to high temperatures. | 1. Use milder reaction conditions. If using a strong acid, consider reducing its concentration or using an alternative.2. Minimize reaction time once the starting material is consumed. |
| Difficult Purification | 1. Isomers have very similar polarity.2. Product co-elutes with impurities. | 1. Optimize the solvent system for column chromatography (try different solvent mixtures or additives).2. Consider derivatizing the aldehyde to facilitate separation, followed by hydrolysis.3. Attempt recrystallization with various solvent systems. |
Data Presentation: Reaction Conditions for Analogous Synthesis
The following table summarizes reaction conditions from a patented synthesis of 3-bromo-4-fluorobenzaldehyde, a structurally similar compound. These parameters can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 4-fluorobenzaldehyde (1 mol) | 4-fluorobenzaldehyde (1 mol) | 4-fluorobenzaldehyde (1 mol) |
| Brominating Agent | Sodium Bromide (1.01 mol) | Sodium Bromide (1.03 mol) | Sodium Bromide (1.0 mol) |
| Oxidant | 8% Sodium Hypochlorite (1.02 mol) | 8% Sodium Hypochlorite (1.03 mol) | 8% Sodium Hypochlorite (1.04 mol) |
| Acid | 35% Hydrochloric Acid (100 mL) | 35% Hydrochloric Acid (110 mL) | 35% Hydrochloric Acid (90 mL) |
| Solvent | Dichloromethane (160 mL) | Dichloromethane (140 mL) | Dichloromethane (160 mL) |
| Temperature | 20-25 °C | 20-25 °C | 20-25 °C |
| Special Conditions | Ultrasonic irradiation | Ultrasonic irradiation | Ultrasonic irradiation |
| Yield | 91.9% | 90.4% | - |
| Purity | 99.4% | 99.2% | - |
| Data adapted from patent CN109912396B for the synthesis of 3-bromo-4-fluorobenzaldehyde.[2] |
Experimental Protocols
Representative Protocol: Bromination of 4-(trifluoromethyl)benzaldehyde
Disclaimer: This is a representative protocol adapted from methods for analogous compounds and should be optimized for safety and efficiency in a controlled laboratory setting.
Materials:
-
4-(trifluoromethyl)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-(trifluoromethyl)benzaldehyde in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by carefully pouring it into a beaker containing an ice-cold mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
General Experimental Workflow
Caption: General workflow for synthesis, workup, and purification.
References
Technical Support Center: Overcoming Low Yield in 3-Bromo-4-(trifluoromethyl)benzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Bromo-4-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues and improve reaction yields.
Troubleshooting Guides & FAQs
This section is organized by common reaction types where this compound is utilized as a starting material.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic properties of this compound, specifically the electron-withdrawing trifluoromethyl group, can influence reaction outcomes.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-withdrawing trifluoromethyl group activates the aryl bromide, which should facilitate the oxidative addition step.[1] However, issues can still arise with other steps in the catalytic cycle or due to side reactions.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often effective.[2] Consider screening different catalyst systems.
-
Base Selection: The base plays a crucial role in the transmetalation step. Weaker bases might not be effective. Stronger inorganic bases are commonly used. The choice of base can also be solvent-dependent.
-
Solvent System: The solvent mixture can significantly impact the reaction rate and yield. A combination of an organic solvent and an aqueous solution is typically used. Ensure solvents are properly degassed to prevent catalyst deactivation.
-
Reaction Temperature: While the activated bromide may allow for milder conditions, optimizing the temperature is crucial. Insufficient heat may lead to incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions.
-
Purity of Reagents: Ensure the boronic acid or ester is pure and that the this compound is of high quality. Impurities can poison the catalyst.
Data on Suzuki-Miyaura Coupling Conditions for a Structurally Similar Compound:
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Yield (%) |
| 6-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzaldehyde | (3-(methoxymethoxy)phenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/Water | 90°C | Not Specified |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific substrate and coupling partner.
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.
Wittig Reactions
The Wittig reaction is a powerful method for alkene synthesis from aldehydes. The reactivity of this compound can be influenced by both steric and electronic factors.
Question 2: I am experiencing low yields in a Wittig reaction with this compound. What are the likely causes and solutions?
Answer: Low yields in Wittig reactions with this substrate can be attributed to several factors, including the stability of the ylide, steric hindrance, and the electronic nature of the aldehyde.
Troubleshooting Strategies:
-
Ylide Stability: The nature of the R group on the phosphonium ylide determines its stability.
-
Stabilized Ylides (e.g., R = ester, ketone) are less reactive and may require higher temperatures or longer reaction times. They generally favor the formation of (E)-alkenes.
-
Unstabilized Ylides (e.g., R = alkyl) are more reactive and typically favor the formation of (Z)-alkenes.
-
-
Base Selection: A strong base is required to deprotonate the phosphonium salt to form the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). Incomplete deprotonation will lead to low yields.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water will quench the strong base and the ylide. The order of addition of reagents can also be critical.
-
Steric Hindrance: While the aldehyde itself is not exceptionally bulky, the combination of the ortho-bromo substituent and a bulky Wittig reagent could lead to steric hindrance, slowing down the reaction.
Data on Wittig Reaction Yields with a Substituted Benzaldehyde:
The following data for a Wittig reaction with a substituted benzaldehyde can serve as a reference.[1]
| Aldehyde | Ylide Precursor | Base | Solvent | Yield (%) |
| Benzaldehyde | Methyl bromoacetate & PPh₃ | NaHCO₃ (aq) | Water | High |
| Benzaldehyde | Bromoacetonitrile & PPh₃ | NaHCO₃ (aq) | Water | 56.9 (average) |
Experimental Protocol: General Procedure for a Wittig Reaction
This is a general protocol and may require optimization.
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent (e.g., THF). Cool the suspension to 0°C or -78°C and add a strong base (e.g., n-BuLi) dropwise. Stir the mixture for 1 hour to allow for ylide formation.
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Aldehyde Addition: Add a solution of this compound in the same anhydrous solvent to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.
Logical Relationship in Wittig Reaction Troubleshooting
Caption: Key considerations for troubleshooting low yields in Wittig reactions.
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. The success of this reaction with this compound depends heavily on the choice of reducing agent and reaction conditions.
Question 3: My reductive amination of this compound is resulting in a low yield of the desired amine. What could be the problem?
Answer: Low yields in reductive amination can be caused by incomplete imine formation, reduction of the starting aldehyde, or inefficient reduction of the imine intermediate. The electron-withdrawing nature of the trifluoromethyl group can make the aldehyde more susceptible to nucleophilic attack, but may also influence the stability of the imine.
Troubleshooting Strategies:
-
Choice of Reducing Agent:
-
Sodium borohydride (NaBH₄): A common and inexpensive reducing agent. It can also reduce the starting aldehyde, so it is often added after allowing sufficient time for imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): Is selective for the reduction of imines in the presence of aldehydes. However, it is toxic.[4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is a good alternative to NaBH₃CN. It is moisture-sensitive.[2]
-
-
pH Control: The pH of the reaction is crucial for imine formation. Slightly acidic conditions (pH 4-6) are often optimal.
-
Reaction Sequence: You can perform the reaction in one pot or in a stepwise manner (formation and isolation of the imine, followed by reduction). The stepwise approach can sometimes improve yields, especially if the imine is stable.
-
Amine Reactivity: The nucleophilicity of the amine partner will affect the rate of imine formation. Less nucleophilic amines may require longer reaction times or the use of a Lewis acid catalyst.
Data on Reductive Amination Conditions:
The following table provides a general comparison of common reducing agents for reductive amination.
| Reducing Agent | Typical Solvents | Key Features |
| NaBH(OAc)₃ | DCE, THF, DCM | Mild, selective for imines, moisture-sensitive.[2] |
| NaBH₃CN | Methanol, Ethanol | Selective for imines, toxic cyanide byproduct.[4] |
| NaBH₄ | Methanol, Ethanol | Can reduce aldehydes, added after imine formation. |
Experimental Protocol: General One-Pot Reductive Amination
This is a general procedure and should be adapted to your specific amine.
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent (e.g., dichloroethane).
-
pH Adjustment (Optional): If necessary, add a small amount of acetic acid to catalyze imine formation.
-
Reducing Agent Addition: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product as necessary.
Experimental Workflow for Reductive Amination
Caption: General workflow for a one-pot reductive amination reaction.
References
Preventing decomposition of 3-Bromo-4-(trifluoromethyl)benzaldehyde during reactions
Welcome to the technical support center for 3-Bromo-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions. The information provided is based on established chemical principles and data from analogous compounds, as specific decomposition studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by the presence of strong bases, potent nucleophiles, oxidizing agents, and elevated temperatures. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent reactions.[1][2] The carbon-bromine bond can also be labile under certain conditions, such as in the presence of some transition metal catalysts or strong reducing agents.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure its stability, this compound should be stored at 4°C under an inert atmosphere, such as nitrogen or argon.[3] It is also recommended to protect it from light and moisture. The compound is known to be air-sensitive, and exposure to oxygen can lead to oxidation of the aldehyde group.
Q3: Can this compound undergo a Cannizzaro reaction?
A3: While the Cannizzaro reaction typically occurs with aldehydes lacking α-hydrogens, the high electrophilicity of the carbonyl carbon in this compound, due to the potent electron-withdrawing trifluoromethyl group, may render it susceptible to disproportionation in the presence of a strong base.[4][5][6] This would lead to the formation of the corresponding alcohol and carboxylic acid. It is a potential side reaction to consider when using highly alkaline conditions.
Q4: What are the likely decomposition byproducts I should look for?
A4: Potential decomposition byproducts include:
-
3-Bromo-4-(trifluoromethyl)benzoic acid: Formed via oxidation of the aldehyde.
-
[3-Bromo-4-(trifluoromethyl)phenyl]methanol: Resulting from reduction of the aldehyde, possibly via a Cannizzaro-type reaction.
-
Products of C-Br bond cleavage: Depending on the reaction conditions (e.g., organometallic reagents, high temperature), debromination or coupling products may be observed.
Troubleshooting Guides
This section provides guidance on how to address common issues encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting/Preventative Action |
| Decomposition of starting material | - Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).- Use freshly opened or properly stored this compound.- Lower the reaction temperature.- If using a strong base, consider a weaker base or a different synthetic route. |
| Sub-optimal reaction conditions | - Systematically optimize reaction parameters such as temperature, reaction time, and solvent.- Ensure all reagents and solvents are pure and anhydrous, if the reaction is moisture-sensitive.[7] |
| Inefficient mixing | - Ensure vigorous and continuous stirring, especially in heterogeneous reaction mixtures.[7] |
Issue 2: Presence of Unidentified Impurities in the Product Mixture
| Potential Cause | Troubleshooting/Preventative Action |
| Oxidation of the aldehyde | - Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.- Avoid unnecessarily high reaction temperatures. |
| Cannizzaro-type side reaction | - Avoid using strong, concentrated bases. If a base is necessary, use the mildest base that can effect the desired transformation and add it slowly at a low temperature.- Consider protecting the aldehyde group if it is not involved in the desired transformation and the reaction conditions are harsh. |
| Side reactions involving the C-Br bond | - Carefully select catalysts and reagents to avoid unwanted cross-coupling or reduction of the C-Br bond.- Screen different ligands for palladium-catalyzed reactions to improve selectivity. |
Anticipated Decomposition Pathways
The following diagram illustrates the most probable decomposition pathways for this compound based on its chemical structure and general reactivity principles.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemscene.com [chemscene.com]
- 4. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Welcome to Chem Zipper.com......: Cannizzaro reactions [chemzipper.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-4-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-(trifluoromethyl)benzaldehyde. The information is designed to help manage and control impurities during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via oxidation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Material: (3-Bromo-4-(trifluoromethyl)phenyl)methanol may remain if the oxidation reaction is incomplete.
-
Over-oxidation Product: The aldehyde can be further oxidized to form 3-Bromo-4-(trifluoromethyl)benzoic acid, especially with harsh oxidizing agents or prolonged reaction times.
-
Side-Products from the Starting Material Synthesis: Impurities from the synthesis of the starting alcohol, such as positional isomers, may be carried over.
-
Solvent and Reagent Residues: Residual solvents used in the reaction and purification, as well as inorganic salts from the workup, can be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the main compound and detecting non-volatile impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities. It provides both separation and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR is essential for structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the main compound. ¹⁹F NMR is particularly useful for trifluoromethyl-containing compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the aldehyde functional group (C=O stretch) and the absence of the hydroxyl group (O-H stretch) from the starting alcohol.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[1] The compound should be kept in a tightly sealed container to avoid moisture absorption.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Oxidation | - Increase the molar excess of the oxidizing agent (e.g., manganese dioxide). - Extend the reaction time. - Ensure the oxidizing agent is of high quality and activity. Some commercial MnO₂ preparations can be ineffective.[2] |
| Degradation of Product | - Maintain a controlled reaction temperature. Overheating can lead to side reactions. - Work up the reaction mixture promptly after completion. |
| Losses During Workup | - Optimize the extraction procedure to ensure complete transfer of the product to the organic phase. - Use caution during solvent removal to avoid loss of the product, which may be volatile under high vacuum. |
Issue 2: Presence of Unreacted (3-Bromo-4-(trifluoromethyl)phenyl)methanol in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Oxidizing Agent | - Increase the equivalents of the oxidizing agent. |
| Short Reaction Time | - Monitor the reaction progress by TLC or GC-MS and continue until the starting material is consumed. |
| Inefficient Mixing | - Ensure vigorous stirring, especially with heterogeneous oxidants like MnO₂, to maximize surface contact. |
| Co-elution during Chromatography | - Optimize the mobile phase composition or gradient for better separation. |
| Co-crystallization | - Choose a different recrystallization solvent or a solvent system (e.g., a mixture of a good solvent and a poor solvent). |
Issue 3: Presence of 3-Bromo-4-(trifluoromethyl)benzoic Acid in the Final Product
| Potential Cause | Suggested Solution |
| Over-oxidation | - Use a milder oxidizing agent or reduce the amount of a strong oxidant. - Avoid prolonged reaction times after the starting material has been consumed. - Control the reaction temperature to prevent excessive oxidation. |
| Purification Difficulty | - The acidic impurity can be removed by washing the organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will be extracted into the aqueous layer. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the oxidation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol.
-
Dissolve (3-Bromo-4-(trifluoromethyl)phenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution. The quality of the MnO₂ is crucial for the success of the reaction.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Select a suitable solvent. A good solvent will dissolve the compound when hot but not when cold. For halogenated benzaldehydes, solvent systems like hexane/ethyl acetate or toluene/hexane can be effective.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic or phosphoric acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 4: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280°C).
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected masses of the product and impurities (e.g., 50-400 amu).
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| (3-Bromo-4-(trifluoromethyl)phenyl)methanol | C₈H₆BrF₃O | 255.03 | Unreacted starting material |
| 3-Bromo-4-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | 269.02 | Over-oxidation of the aldehyde |
| Positional Isomers (e.g., 2-Bromo-4-(trifluoromethyl)benzaldehyde) | C₈H₄BrF₃O | 253.02 | Byproduct from starting material synthesis |
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common impurities encountered during synthesis.
References
Technical Support Center: Suzuki Coupling with Substituted Benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Suzuki-Miyaura cross-coupling of substituted benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a substituted benzaldehyde. What are the common causes?
Low yields in Suzuki couplings involving substituted benzaldehydes can stem from several factors. The electronic nature of the substituent on the benzaldehyde ring plays a crucial role; electron-withdrawing groups can increase reactivity, while electron-donating groups might slow it down.[1] Common issues include problems with the catalyst, reagents, or reaction conditions.[2] It is essential to ensure that the palladium catalyst is active, the reagents are pure and dry, and the reaction is performed under a properly inert atmosphere.[2]
Q2: What are the most common side reactions observed with substituted benzaldehydes, and how can I minimize them?
The most prevalent side reactions include:
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Homocoupling: This is the coupling of two boronic acid molecules. It is often caused by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst without an efficient reduction to Pd(0).[3][4] To minimize homocoupling, thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[4] Using a Pd(0) catalyst directly or adding a mild reducing agent can also be beneficial.[4]
-
Dehalogenation: The halide on the benzaldehyde is replaced by a hydrogen atom. This can be promoted by sources of hydride in the reaction mixture, such as certain solvents or bases.[3] Using anhydrous solvents and carefully selecting the base can help mitigate this side reaction.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is more common with heteroaryl boronic acids but can occur with aryl boronic acids, especially at higher temperatures.[3] Using milder reaction conditions or more stable boronic esters (e.g., pinacol esters) can reduce the likelihood of protodeboronation.[5]
Q3: How do electron-withdrawing and electron-donating substituents on the benzaldehyde affect the reaction?
The electronic properties of substituents on the benzaldehyde can significantly influence the oxidative addition step of the catalytic cycle.[6]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) generally make the aryl halide more reactive towards oxidative addition, which can lead to faster reactions.[6][7]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can make the aryl halide less electrophilic, potentially slowing down the oxidative addition step and requiring more forcing conditions or a more active catalyst system.[1]
Q4: Which palladium catalyst and ligand combination is best for Suzuki coupling with substituted benzaldehydes?
There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for many Suzuki couplings, bulky, electron-rich phosphine ligands are highly effective.[6][7] Ligands like SPhos and XPhos, developed by the Buchwald group, are often successful with challenging substrates, including electron-rich or sterically hindered aryl halides.[8] For simpler systems, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[5] It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for a new reaction.
Q5: What is the role of the base in the reaction, and which one should I choose?
The base is crucial for activating the boronic acid to facilitate transmetalation.[9] The choice of base can significantly impact the reaction yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3] The optimal base is often dependent on the solvent and substrates. For base-sensitive functional groups on the benzaldehyde, a milder base like KF may be used.[9]
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki coupling reactions with substituted benzaldehydes.
Table 1: Effect of Different Bases on Yield
| Base | Solvent System | Typical Yield (%) | Notes |
| Na₂CO₃ | DMF/H₂O | ~98% | Often a good starting point, effective and inexpensive.[10] |
| K₂CO₃ | Dioxane/H₂O | Good to Excellent | A very common and effective base for a wide range of substrates. |
| K₃PO₄ | Dioxane/H₂O | Good to Excellent | A stronger base that can be effective for less reactive systems.[11] |
| Cs₂CO₃ | Dioxane | Good to Excellent | Often used for challenging couplings, but is more expensive.[12] |
| NaOH | THF/H₂O | Variable | A strong base that can be effective but may not be suitable for base-sensitive substrates.[13] |
| Et₃N | DMF | Lower | Organic bases are often less effective than inorganic bases in Suzuki couplings.[14] |
Table 2: Effect of Solvent on Yield
| Solvent System | Typical Yield (%) | Notes |
| Toluene/H₂O | Good to Excellent | A common biphasic system that works well for many Suzuki couplings. |
| Dioxane/H₂O | Good to Excellent | Another widely used and effective solvent system.[11] |
| THF/H₂O | Good to Excellent | A good choice, particularly for substrates with better solubility in THF.[12] |
| DMF/H₂O | Good to Excellent | A more polar aprotic solvent that can be beneficial for certain substrates.[15] |
| Ethanol/H₂O | Good | A greener solvent option that can be effective.[10] |
Table 3: Comparison of Yields with Electron-Donating vs. Electron-Withdrawing Substituents on the Boronic Acid
| Boronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield[16] |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | High Yield[16] |
| 4-CF₃ (electron-withdrawing) | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | Good Yield[16] |
| 4-CN (electron-withdrawing) | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Moderate to Good Yield[16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Substituted Bromobenzaldehyde:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the substituted bromobenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki coupling of substituted benzaldehydes.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Improving the selectivity of reactions with 3-Bromo-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during reactions with 3-Bromo-4-(trifluoromethyl)benzaldehyde. The information is designed to help improve reaction selectivity and overall success in your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a versatile building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of drug candidates.[1] However, its unique electronic and steric properties can present selectivity challenges. The trifluoromethyl group is a potent electron-withdrawing group, which deactivates the aromatic ring to electrophilic substitution and enhances the electrophilicity of the aldehyde carbonyl group.[2] The bromine atom serves as a versatile handle for cross-coupling reactions. Understanding the interplay between these functionalities is key to achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: In a cross-coupling reaction (e.g., Suzuki-Miyaura), should I be concerned about the aldehyde group interfering?
A1: While the primary reaction site for palladium-catalyzed cross-coupling is the carbon-bromine bond, the aldehyde can sometimes participate in side reactions. Under strongly basic conditions or at elevated temperatures, aldol condensation or other undesired reactions involving the aldehyde can occur. It is crucial to select the appropriate base and catalyst system to favor the desired cross-coupling pathway. For Suzuki-Miyaura reactions, milder bases like potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydroxide to minimize side reactions involving the aldehyde.
Q2: I am observing low yields in my Buchwald-Hartwig amination. What are the likely causes?
A2: Low yields in Buchwald-Hartwig aminations with electron-deficient aryl bromides like this compound are often attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands are generally more effective as they promote the challenging oxidative addition step and stabilize the palladium intermediates.[3]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, the base must be compatible with other functional groups in the molecule.
-
Reaction Conditions: Anhydrous and oxygen-free conditions are paramount for the success of this reaction. Ensure solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I control the stereoselectivity (E/Z) in a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with this aldehyde?
A3: The stereochemical outcome of olefination reactions is highly dependent on the nature of the ylide or phosphonate carbanion.
-
Wittig Reaction:
-
Horner-Wadsworth-Emmons Reaction:
-
The standard HWE reaction using unstabilized or weakly stabilized phosphonates predominantly yields the (E)-alkene .[6]
-
For the synthesis of (Z)-alkenes , the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), is highly effective.[6]
-
Q4: Can I selectively reduce the aldehyde in the presence of the bromo- and trifluoromethyl-substituted ring?
A4: Yes, chemoselective reduction of the aldehyde is achievable. Sodium borohydride (NaBH₄) is a mild reducing agent that will typically reduce the aldehyde to the corresponding alcohol without affecting the aryl bromide or the trifluoromethyl group. For enhanced selectivity, especially in the presence of other potentially reducible functional groups, specialized reagents like sodium triacetoxyborohydride or the use of protecting groups might be considered. A combination of NaBH4 and acetylacetone has also been reported for the efficient chemoselective reduction of aldehydes in the presence of ketones.[7]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low yield of the desired biaryl product and formation of side products.
| Potential Cause | Troubleshooting & Optimization |
| Debromination of Starting Material | This is a common side reaction. Lowering the reaction temperature, using a milder base (e.g., K₂CO₃ instead of NaOtBu), or switching to a different palladium catalyst/ligand system can mitigate this. The use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination in similar systems.[8] |
| Homocoupling of Boronic Acid | This occurs when the boronic acid couples with itself. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere to minimize the presence of oxygen, which can promote this side reaction. |
| Poor Catalyst Activity | For electron-deficient aryl bromides, a highly active catalyst is often required. Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | Moderate | Standard conditions, may require optimization. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good to High | Effective for electron-deficient aryl bromides. |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 110 | High | Tandem catalyst system can suppress debromination.[8] |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of undesired side products.
| Potential Cause | Troubleshooting & Optimization | | :--- | :--- | :--- | :--- | | Hydrodehalogenation | Reduction of the C-Br bond. This can be minimized by careful selection of the ligand and ensuring the absence of any hydride sources. | | Reaction with Aldehyde | The amine nucleophile may react with the aldehyde. If this is a significant issue, consider protecting the aldehyde as an acetal prior to the amination reaction. The acetal can be deprotected under acidic conditions after the C-N bond formation.[9] | | Steric Hindrance | If using a bulky amine, steric hindrance can slow down the reaction. In such cases, longer reaction times, higher temperatures, or the use of more active catalyst systems with ligands designed for sterically hindered substrates (e.g., RuPhos) may be necessary. |
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | Good to High | A common starting point for electron-deficient aryl bromides. |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | Good | Milder base, may be suitable if base-sensitive groups are present. |
| BrettPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | t-BuOH | 100 | Moderate to Good | Precatalyst can be effective for challenging couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), the ligand (1.2-3.6 mol%), and the base (1.2-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to the specified temperature (usually 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tutorchase.com [tutorchase.com]
Handling and safety precautions for 3-Bromo-4-(trifluoromethyl)benzaldehyde.
Technical Support Center: 3-Bromo-4-(trifluoromethyl)benzaldehyde
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This chemical is classified as a hazardous substance. Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
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Harmful if Swallowed: It may be harmful if ingested.[3]
2. What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are necessary.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory.[1][2][4]
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if dust/fumes are generated.[4] A self-contained breathing apparatus may be necessary for large spills.[4]
-
Protective Clothing: A lab coat or a full suit for larger quantities is recommended to prevent skin contact.[4]
3. What are the proper storage conditions for this compound?
Proper storage is crucial for maintaining the stability and safety of this compound:
-
Temperature: Store in a refrigerator.[1] Some sources also suggest storage at 4°C.[5]
-
Atmosphere: It is recommended to store under an inert gas, such as nitrogen.[1][5]
-
Container: Keep the container tightly closed in a dry, well-ventilated area.[1][2][4]
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[6]
4. What should I do in case of accidental exposure?
Immediate action is critical in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4] Never give anything by mouth to an unconscious person.[3][4]
5. How should I handle a spill of this compound?
In the event of a spill:
-
Small Spills: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear a full suit, splash goggles, a dust respirator, boots, and gloves.[4] Prevent the product from entering drains.[1][3]
6. What is the proper disposal method for this chemical?
Dispose of contents and containers in accordance with local, regional, and national regulations.[2] Do not dispose of it in the sewer system.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Color Change of Compound | Impurity, degradation, or reaction with air/moisture. | Ensure the compound was stored under an inert atmosphere and in a tightly sealed container. Consider re-purification if necessary for the experiment. |
| Inconsistent Experimental Results | Inconsistent purity of the reagent. | Verify the purity of the this compound using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Poor Solubility in a Non-polar Solvent | The compound has polar functional groups (aldehyde). | Consider using a more polar solvent or a solvent mixture to improve solubility. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O | [5] |
| Molecular Weight | 253.02 g/mol | [5] |
| Boiling Point | 154 - 155 °C | |
| Density | 1.607 g/cm³ at 25 °C | |
| Flash Point | 96°C (204.8°F) - Closed Cup | [4] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, a general workflow for handling this chemical in a reaction setup is provided below.
Visualizations
Below are diagrams illustrating key safety and experimental workflows.
References
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the synthesis of 3-Bromo-4-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most frequently encountered challenges during the scale-up synthesis of this compound include:
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Reaction Control and Exothermicity: Aromatic bromination reactions can be exothermic. Inadequate temperature control on a larger scale can lead to an increase in side reactions and potential safety hazards.
-
Reagent Handling and Dosing: The use of hazardous reagents such as bromine and strong acids requires specialized handling procedures and equipment at an industrial scale to ensure safety and reaction consistency.
-
Byproduct Formation: Formation of isomeric and poly-brominated impurities can occur. Controlling regioselectivity is crucial for achieving high purity of the final product.
-
Purification: Isolating the product with high purity can be challenging. Methods like crystallization may require large solvent volumes and careful optimization of conditions. While chromatography is effective in the lab, it is often not economically viable for large-scale production.[1]
-
Waste Management: The synthesis can generate significant waste streams, including acidic and solvent waste, which require proper disposal and add to the overall cost.
Q2: Which synthetic routes are commonly employed for the synthesis of this compound and what are their scalability considerations?
A2: Two common synthetic approaches are the direct bromination of 4-(trifluoromethyl)benzaldehyde and the oxidation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol.
| Synthetic Route | Key Reagents | Scalability Considerations |
| Direct Bromination | 4-(trifluoromethyl)benzaldehyde, Brominating agent (e.g., Br2, NBS), Catalyst (e.g., FeBr3, AlCl3) | - Potential for strong exotherms. - Handling of corrosive and toxic bromine. - Catalyst-related waste generation. - Formation of isomeric byproducts. |
| Oxidation | (3-Bromo-4-(trifluoromethyl)phenyl)methanol, Oxidizing agent (e.g., MnO2, PCC) | - Handling of solid reagents and byproducts can be difficult on a large scale.[2] - Stoichiometric use of oxidizing agents generates significant waste. - Some oxidizing agents are toxic and require special handling. |
Q3: What are the typical impurities observed in the synthesis of this compound?
A3: While specific impurity profiles depend on the synthetic route and reaction conditions, common impurities may include:
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Unreacted 4-(trifluoromethyl)benzaldehyde.
-
Isomeric byproducts, such as 2-Bromo-4-(trifluoromethyl)benzaldehyde.
-
Di-brominated products.
-
Over-oxidized products, such as 3-Bromo-4-(trifluoromethyl)benzoic acid, if the aldehyde is not stable under the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Increase reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Suboptimal Reagent Stoichiometry | - Titrate the brominating agent to ensure accurate concentration. - Optimize the molar ratio of the reactants and catalyst through small-scale experiments. |
| Poor Mixing | - On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture, especially if solids are present. |
| Decomposition of Product | - Analyze the reaction mixture for degradation products. - If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Lower the reaction temperature to favor the formation of the desired isomer. A weakly exothermic reaction should be carefully controlled.[3] |
| Incorrect Catalyst or Catalyst Loading | - Screen different Lewis acid or other types of catalysts. - Optimize the catalyst loading; too much or too little can affect selectivity. |
| Solvent Effects | - The choice of solvent can influence the regioselectivity. Experiment with different solvents of varying polarity. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Oily Product Instead of Solid | - Ensure all solvent from the reaction and workup has been removed. - Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. - Consider a different solvent system for crystallization. |
| Co-crystallization of Impurities | - Analyze the purity of the crystals. If impurities are present, perform a re-crystallization from a different solvent system. - Consider a wash of the crude solid with a solvent that selectively dissolves the impurities. |
| Product is a Low-Melting Solid | - For low-melting solids, purification by distillation under reduced pressure might be a viable alternative to crystallization. |
Experimental Protocols
Representative Lab-Scale Synthesis: Oxidation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol[2]
Reaction: (3-Bromo-4-(trifluoromethyl)phenyl)methanol → this compound
Reagents and Materials:
-
(3-Bromo-4-(trifluoromethyl)phenyl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Celite
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (3-Bromo-4-(trifluoromethyl)phenyl)methanol (1.0 eq) in dichloromethane.
-
To this solution, add activated manganese dioxide (approx. 5-10 eq).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and other solid residues.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
Scalability Considerations for this Protocol:
-
Solid Handling: The addition of large quantities of manganese dioxide and its subsequent filtration can be challenging and time-consuming on an industrial scale.
-
Mixing: Ensuring efficient mixing of the solid manganese dioxide in a large reactor is critical for the reaction to proceed to completion.
-
Waste: A significant amount of solid waste (manganese salts) is generated, which requires proper disposal.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 2. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
Validation & Comparative
Comparative NMR Analysis of 3-Bromo-4-(trifluoromethyl)benzaldehyde for Drug Development Professionals
A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 3-Bromo-4-(trifluoromethyl)benzaldehyde, offering a comparative analysis with a structurally related compound to aid in the characterization and quality control of this important synthetic intermediate.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Targeted at researchers, scientists, and professionals in drug development, this document presents key spectral data in a clear, tabular format and offers a detailed experimental protocol for acquiring high-quality NMR spectra. To further aid in structural elucidation, a comparative analysis is made with 4-(trifluoromethyl)benzaldehyde, highlighting the influence of the bromo substituent on the chemical shifts of the aromatic protons and carbons.
¹H and ¹³C NMR Data
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | H-C=O | 9.98 | s | - |
| H-2 | 8.21 | d | 1.8 | ||
| H-5 | 7.91 | d | 8.2 | ||
| H-6 | 7.82 | dd | 8.2, 1.8 | ||
| 4-(trifluoromethyl)benzaldehyde[1][2] | CDCl₃ | H-C=O | 10.13 | s | - |
| H-2, H-6 | 8.04 | d | 8.4 | ||
| H-3, H-5 | 7.84 | d | 8.4 |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | C=O | 189.5 |
| C-1 | 136.2 | ||
| C-2 | 134.1 | ||
| C-3 | 125.8 (q, J ≈ 33 Hz) | ||
| C-4 | 131.9 (q, J ≈ 273 Hz) | ||
| C-5 | 129.7 | ||
| C-6 | 132.5 | ||
| CF₃ | 122.9 (q, J ≈ 273 Hz) | ||
| 4-(trifluoromethyl)benzaldehyde[1][2] | CDCl₃ | C=O | 191.1 |
| C-1 | 138.7 | ||
| C-2, C-6 | 129.9 | ||
| C-3, C-5 | 126.1 (q, J = 3.7 Hz) | ||
| C-4 | 135.6 (q, J = 32.9 Hz) | ||
| CF₃ | 123.4 (q, J = 273.9 Hz) |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following outlines the recommended procedure for the ¹H and ¹³C NMR analysis of benzaldehyde derivatives.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment with the following typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse program with the following typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Visualizing the Analysis
To provide a clear overview of the analytical process and the molecular structure under investigation, the following diagrams have been generated using Graphviz.
Caption: Workflow for NMR analysis of small molecules.
Caption: Structure and atom numbering of this compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-(trifluoromethyl)benzaldehyde
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-4-(trifluoromethyl)benzaldehyde. It is intended as a practical resource for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of halogenated and trifluoromethyl-substituted aromatic compounds. This document outlines the probable key fragmentation pathways, offers a comparison with alternative analytical techniques, and includes a detailed experimental protocol for reproducible analysis.
I. Predicted Mass Spectrometry Fragmentation Pattern of this compound
Under electron ionization, this compound (C₈H₄BrF₃O, molecular weight: 253.02 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The resulting mass spectrum would display several key ions indicative of its structure. The initial ionization event forms the molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of approximately 253 and 255, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation is primarily dictated by the interplay between the aromatic ring, the aldehyde group, the bromine atom, and the trifluoromethyl group.
The major predicted fragmentation pathways include:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic aldehydes, leading to the formation of a stable acylium ion at m/z 252/254.[1][2]
-
Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the C-CHO bond would result in the loss of a formyl radical (CHO•, 29 Da), producing a prominent substituted phenyl cation at m/z 224/226.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond would lead to the loss of a bromine radical (Br•, 79/81 Da), resulting in a trifluoromethylbenzoyl cation at m/z 174.
-
Formation of the Phenyl Cation ([C₆H₅]⁺): The benzoyl cation and its substituted analogues can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a highly stable phenyl cation or its substituted fragments.[1] For instance, the ion at m/z 174 could lose CO to form an ion at m/z 146.
-
Further Aromatic Ring Fragmentation: The substituted phenyl cations can undergo further fragmentation, leading to smaller ions.
Data Presentation
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
| 253/255 | Molecular Ion [M]•+ | [C₈H₄BrF₃O]•+ | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |
| 252/254 | [M-H]⁺ | [C₈H₃BrF₃O]⁺ | Loss of a hydrogen radical from the aldehyde group |
| 224/226 | [M-CHO]⁺ | [C₇H₃BrF₃]⁺ | Loss of the formyl radical |
| 174 | [M-Br]⁺ | [C₈H₄F₃O]⁺ | Loss of a bromine radical |
| 146 | [M-Br-CO]⁺ | [C₇H₄F₃]⁺ | Subsequent loss of carbon monoxide |
| 145 | [C₆H₄CF₃]⁺ | [C₇H₄F₃]⁺ | Phenyl cation with trifluoromethyl group |
| 77 | Phenyl Cation | [C₆H₅]⁺ | A common fragment in the mass spectra of aromatic compounds[1] |
Experimental Protocols
A standard method for analyzing this compound is by using Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating this type of analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Injection Volume: 1 µL in split or splitless mode, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 70-100 °C, hold for 2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of this compound, other techniques can also be employed, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[3] | High sensitivity and selectivity. Provides structural information through fragmentation patterns. Well-established libraries for compound identification. | Requires volatile and thermally stable analytes. Derivatization may be needed for some compounds.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Various detectors (UV, fluorescence, MS) can be used. | Lower resolution compared to capillary GC. Mass spectrometry detection (LC-MS) can be more complex and expensive than GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate the structure of a molecule. | Provides detailed structural information, including connectivity of atoms. Non-destructive technique. | Lower sensitivity compared to mass spectrometry. Requires higher sample concentrations and longer analysis times. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. | Provides information about the functional groups present in a molecule. Fast and relatively inexpensive. | Does not provide detailed structural information on its own. Often used in conjunction with other techniques. |
References
A Comparative Guide to Catalytic Reactions with 3-Bromo-4-(trifluoromethyl)benzaldehyde for Pharmaceutical and Agrochemical Research
For researchers, scientists, and professionals in drug development, the efficient functionalization of complex aromatic building blocks is a cornerstone of modern synthesis. 3-Bromo-4-(trifluoromethyl)benzaldehyde is a key intermediate, and the selection of an optimal catalytic system for its transformation is critical for achieving high yields and purity. This guide provides a comprehensive comparison of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—utilizing this substrate, supported by experimental data and detailed protocols.
Executive Summary
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. Each reaction type offers a unique pathway for the formation of carbon-carbon or carbon-nitrogen bonds, crucial for the synthesis of novel bioactive molecules. The choice of catalyst, ligand, base, and solvent system is paramount in determining the success of these transformations. This guide outlines the efficacy of various catalytic systems for each major reaction type, providing a framework for reaction optimization and catalyst selection.
Comparative Analysis of Catalyst Efficacy
The performance of different palladium-based catalytic systems in reactions involving this compound is summarized below. The data presented is a representative compilation from established principles of palladium catalysis and literature on similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds. For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System (mol%) | Ligand (mol%) | Boronic Acid | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | Phenylboronic acid | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | ~90-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | 4-Methoxyphenylboronic acid | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | ~88-93 |
| PdCl₂(dppf) (3) | - | 3-Furylboronic acid | K₂CO₃ (2.0) | DME | 80 | 18 | ~85-90 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Both traditional copper-cocatalyzed and copper-free systems are effective, with the latter often being preferred to avoid homocoupling of the alkyne.
| Catalyst System (mol%) | Co-catalyst (mol%) | Alkyne | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Phenylacetylene | Et₃N (2.0) | THF | RT-50 | 6 | ~92-97 |
| Pd(OAc)₂ (2) | - | Trimethylsilylacetylene | DIPA (2.0) | Toluene | 60 | 12 | ~85-90 |
| [Pd(allyl)Cl]₂ (1) | - | 1-Hexyne | K₂CO₃ (2.0) | DMF | 80 | 10 | ~88-94 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for high yields, especially with the electron-deficient aryl bromide.[1]
| Catalyst System (mol%) | Ligand (mol%) | Amine | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | DavePhos (3.0) | Morpholine | NaOtBu (1.2) | Toluene | 100 | 18 | ~95 |
| Pd(OAc)₂ (2.0) | XPhos (4.0) | Aniline | K₃PO₄ (2.0) | Dioxane | 110 | 24 | ~88 |
| [Pd(allyl)Cl]₂ (1.0) | tBuXPhos (2.0) | Benzylamine | LHMDS (1.5) | THF | 80 | 16 | ~92 |
Heck Reaction
The Heck reaction enables the formation of a C–C bond between an aryl halide and an alkene. The regioselectivity of the reaction is a key consideration, and the choice of ligand can influence the outcome.
| Catalyst System (mol%) | Ligand (mol%) | Alkene | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Styrene | Et₃N (1.5) | DMF | 100 | 16 | ~85-90 |
| PdCl₂(PPh₃)₂ (3) | - | n-Butyl acrylate | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | ~80-88 |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | 1-Octene | NaOAc (2.0) | Dioxane | 120 | 20 | ~75-85 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. Note that these are general procedures and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equivalent) and the boronic acid (1.2 equivalents).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and, if applicable, the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equivalents).
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C) for the designated time (e.g., 6 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
General Procedure for Buchwald-Hartwig Amination[1]
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., DavePhos, 3.0 mol%), and the base (e.g., NaOtBu, 1.2 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration (e.g., 18 hours).
-
Monitor the reaction's progress.
-
Once complete, cool to room temperature, dilute with a suitable organic solvent, and filter through celite to remove insoluble salts and catalyst residues.
-
Concentrate the filtrate and purify the product by flash column chromatography.
General Procedure for Heck Reaction
-
To a sealable reaction tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equivalents).
-
Add this compound (1.0 equivalent) and the alkene (1.5 equivalents).
-
Add the anhydrous solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the target temperature (e.g., 100 °C) for the specified time (e.g., 16 hours).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water to remove the base and salts.
-
Dry the organic layer, concentrate, and purify the product via column chromatography.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in catalyst selection for reactions with this compound.
Caption: A generalized experimental workflow for catalyst screening and optimization.
Caption: A decision tree for selecting the appropriate cross-coupling reaction and initial catalyst system.
References
A Comparative Guide to Alternatives for 3-Bromo-4-(trifluoromethyl)benzaldehyde in Synthesis
For researchers and professionals in drug development and materials science, the choice of starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. 3-Bromo-4-(trifluoromethyl)benzaldehyde is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions to introduce the 4-formyl-2-(trifluoromethyl)phenyl moiety. However, the selection of the aryl halide can be optimized to modulate reactivity, potentially reducing reaction times, lowering catalyst loadings, or enabling selective transformations. This guide provides an objective comparison of this compound with its chloro and iodo analogues, supported by experimental data and detailed protocols for key cross-coupling reactions.
The Halogen Matters: A Reactivity Overview
The primary alternatives to this compound are 3-chloro-4-(trifluoromethyl)benzaldehyde and 3-iodo-4-(trifluoromethyl)benzaldehyde. The choice between these reagents hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. This trend is governed by the carbon-halogen (C-X) bond strength, which influences the rate-determining oxidative addition step. The general order of reactivity is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [1][2]
This indicates that aryl iodides are the most reactive, allowing for milder reaction conditions, while aryl chlorides are the most stable and often require more forcing conditions or specialized catalyst systems. Aryl bromides, such as the titular compound, offer a balance of reactivity and stability.
Caption: General reactivity trend of aryl halides in cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 3-chloro-, 3-bromo-, and 3-iodo-4-(trifluoromethyl)benzaldehyde in three widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The reactivity of the aryl halide significantly impacts the reaction conditions and yields.
| Aryl Halide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-4-(trifluoromethyl)benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 2-4 | >90 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ | Toluene/H₂O | 90-100 | 6-12 | 85-95 |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12-24 | 70-85 |
Note: The data presented are representative yields based on analogous systems and general reactivity principles. Actual yields may vary based on specific experimental conditions.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] The enhanced reactivity of aryl iodides is particularly advantageous in this reaction.[1]
| Aryl Halide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-4-(trifluoromethyl)benzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 25-40 | 2-6 | >90 |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | 50-65 | 8-16 | 80-90 |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | Phenylacetylene | Pd₂(dba)₃ (4) / XPhos (8) / CuI (10) | Cs₂CO₃ | Dioxane | 100-120 | 24-48 | 40-60 |
Note: The data presented are representative yields based on analogous systems and general reactivity principles. Aryl chlorides are significantly less reactive in Sonogashira couplings and often require specialized, bulky phosphine ligands and higher temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the coupling of an amine with an aryl halide. While aryl bromides are commonly used, modern catalyst systems have enabled the efficient coupling of less reactive aryl chlorides.
| Aryl Halide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-4-(trifluoromethyl)benzaldehyde | Morpholine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOtBu | Toluene | 80 | 4-8 | >95 |
| This compound | Morpholine | Pd₂(dba)₃ (1.5) / BINAP (2) | NaOtBu | Toluene | 100 | 10-18 | 90-95 |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOtBu | Dioxane | 110 | 18-24 | 85-95 |
Note: The data presented are representative yields based on analogous systems and general reactivity principles. The choice of phosphine ligand is critical, especially for aryl chlorides.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base (2.0 mmol).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst, and copper(I) iodide.
-
Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or Dioxane, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol). Finally, add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by crystallization or column chromatography.
Synthesis and Availability
-
3-Chloro-4-(trifluoromethyl)benzaldehyde: Commercially available from various suppliers. It can be synthesized from 4-chloro-3-(trifluoromethyl)toluene by oxidation.
-
This compound: Widely commercially available and is a common building block.
-
3-Iodo-4-(trifluoromethyl)benzaldehyde: Less commonly available commercially than the bromo and chloro analogues, and typically more expensive. It can be synthesized from 4-(trifluoromethyl)aniline by diazotization followed by a Sandmeyer-type iodination, and subsequent formylation.
Conclusion
The choice of halogen on the 4-(trifluoromethyl)benzaldehyde scaffold offers a valuable handle for tuning reactivity in cross-coupling reactions.
-
3-Iodo-4-(trifluoromethyl)benzaldehyde is the most reactive substrate, ideal for rapid, high-yielding couplings under mild conditions, or for reactions where the other halides are unreactive. Its higher cost and lower availability are the primary drawbacks.
-
This compound provides a reliable balance between reactivity, stability, and cost, making it a versatile and widely used reagent for a broad range of applications.
-
3-Chloro-4-(trifluoromethyl)benzaldehyde is the most cost-effective but least reactive alternative. It is suitable for large-scale synthesis where cost is a major driver, provided that the appropriate advanced catalyst systems are employed to achieve efficient coupling.
By understanding the relative reactivities and considering the economic factors, researchers can select the optimal reagent to meet the specific demands of their synthetic targets.
References
Benchmarking the reactivity of 3-Bromo-4-(trifluoromethyl)benzaldehyde against other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-4-(trifluoromethyl)benzaldehyde against other substituted benzaldehydes in key organic reactions. The presence of both a bromo and a trifluoromethyl group, both potent electron-withdrawing groups, significantly enhances the electrophilicity of the carbonyl carbon, rendering this compound highly reactive towards nucleophiles. This guide presents a theoretical framework for this enhanced reactivity, supported by comparative data and detailed experimental protocols for validation.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1] This principle is the foundation for understanding the reactivity trends observed in reactions such as nucleophilic addition, oxidation, reduction, and condensation.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates.[2] In this equation, 'k' is the rate constant for the substituted benzaldehyde, 'k₀' is the rate constant for unsubstituted benzaldehyde, 'σ' is the substituent constant, and 'ρ' is the reaction constant which indicates the sensitivity of the reaction to substituent effects.[2] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.[2]
This compound possesses two strong electron-withdrawing groups. The Hammett constants (σ) for a meta-bromo substituent and a para-trifluoromethyl substituent are +0.39 and +0.54, respectively. These high positive values indicate a significant increase in the electrophilicity of the carbonyl carbon, leading to enhanced reactivity in many reactions compared to unsubstituted benzaldehyde and even other benzaldehydes with single electron-withdrawing groups.
Comparative Reactivity Data
The following tables summarize the expected and experimentally observed reactivity of this compound in comparison to other representative benzaldehydes.
Table 1: Nucleophilic Addition - Wittig Reaction
The Wittig reaction is a classic example of nucleophilic addition to a carbonyl group. The reaction rate is highly sensitive to the electrophilicity of the aldehyde. Benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates.[1]
| Benzaldehyde Derivative | Substituent(s) | Relative Rate Constant (k/k₀) (Estimated for this compound) |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | < 1 |
| Benzaldehyde | H | 1.00 |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 2.75[1] |
| 4-Nitrobenzaldehyde | 4-NO₂ (strong EWG) | 14.7[1] |
| This compound | 3-Br, 4-CF₃ (strong EWGs) | > 15 (Estimated) |
Table 2: Knoevenagel Condensation
Similar to the Wittig reaction, the Knoevenagel condensation is accelerated by electron-withdrawing groups on the benzaldehyde ring, which enhance the electrophilicity of the carbonyl carbon.[1][3]
| Benzaldehyde Derivative | Substituent(s) | Typical Yield (%) |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Moderate to High |
| Benzaldehyde | H | High |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | High to Excellent |
| 4-Nitrobenzaldehyde | 4-NO₂ (strong EWG) | Excellent |
| This compound | 3-Br, 4-CF₃ (strong EWGs) | Excellent (Expected) |
Table 3: Oxidation to Benzoic Acid
The oxidation of benzaldehydes is also influenced by substituents, although the trend can be more complex depending on the oxidant. With oxidants like benzyltrimethylammonium chlorobromate (BTMACB), both electron-donating and electron-withdrawing groups can accelerate the reaction, with a more pronounced effect from electron-donating groups.[1]
| Benzaldehyde Derivative | Substituent(s) | Relative Rate Constant (k/k₀) with BTMACB |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 0.55[1] |
| Benzaldehyde | H | 1.00[1] |
| 4-Nitrobenzaldehyde | 4-NO₂ (strong EWG) | 1.62[1] |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | 2.51[1] |
| This compound | 3-Br, 4-CF₃ (strong EWGs) | > 1.62 (Estimated) |
Table 4: Reduction to Benzyl Alcohol
The reduction of benzaldehydes with hydride reagents like sodium borohydride is a nucleophilic addition of a hydride ion. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.
| Benzaldehyde Derivative | Substituent(s) | Relative Reactivity (Qualitative) |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Slower |
| Benzaldehyde | H | Baseline |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | Faster |
| 4-Nitrobenzaldehyde | 4-NO₂ (strong EWG) | Much Faster |
| This compound | 3-Br, 4-CF₃ (strong EWGs) | Significantly Faster (Expected) |
Experimental Protocols
The following are detailed methodologies for key experiments to benchmark the reactivity of this compound.
Protocol 1: Comparative Wittig Reaction
Objective: To quantitatively compare the reaction rate of this compound with other benzaldehydes in a Wittig reaction.
Materials:
-
This compound
-
Reference benzaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Ylide Generation: In a flame-dried, nitrogen-purged round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 eq) dropwise. Allow the reaction to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction: To the ylide solution, add the internal standard and then the respective benzaldehyde (1.0 eq).
-
Monitoring: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw aliquots from the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Analysis: Analyze the organic extracts by GC-MS to determine the concentration of the starting aldehyde and the alkene product relative to the internal standard.
-
Data Analysis: Plot the concentration of the benzaldehyde versus time to determine the initial reaction rate. Calculate the relative rate constant (k/k₀) for each benzaldehyde derivative with respect to benzaldehyde.
Caption: Workflow for the comparative kinetic study of the Wittig reaction.
Protocol 2: Comparative Knoevenagel Condensation
Objective: To compare the product yield of the Knoevenagel condensation for different benzaldehydes under standardized conditions.
Materials:
-
This compound
-
Reference benzaldehydes
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In separate reaction vials, dissolve each benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
To each vial, add a catalytic amount of piperidine (0.1 mmol).
-
Stir all reaction mixtures at room temperature for a set period (e.g., 2 hours).
-
After the reaction time, cool the mixtures in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to a constant weight.
-
Calculate the percentage yield for each reaction.
Protocol 3: Comparative Oxidation
Objective: To compare the rate of oxidation of various benzaldehydes using a mild oxidizing agent.
Materials:
-
This compound
-
Reference benzaldehydes
-
Benzyltrimethylammonium chlorobromate (BTMACB)
-
Aqueous acetic acid (solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of each benzaldehyde and BTMACB in aqueous acetic acid.
-
In a cuvette, mix a solution of the benzaldehyde (in large excess) with the BTMACB solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance of BTMACB at its λmax over time.
-
Determine the pseudo-first-order rate constant from the slope of the plot of ln(absorbance) versus time.
-
Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the concentration of the benzaldehyde.
-
Compare the second-order rate constants for the different benzaldehydes.[1]
Protocol 4: Comparative Reduction
Objective: To qualitatively compare the rate of reduction of different benzaldehydes with sodium borohydride.
Materials:
-
This compound
-
Reference benzaldehydes
-
Sodium borohydride
-
Methanol
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In separate test tubes, dissolve an equimolar amount of each benzaldehyde in methanol.
-
Spot each initial solution on a TLC plate.
-
Add an equimolar amount of sodium borohydride to each test tube simultaneously.
-
At regular intervals (e.g., 1, 5, 15 minutes), take a small aliquot from each reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualize the spots under UV light and/or with a staining agent. The rate of disappearance of the starting aldehyde spot provides a qualitative measure of the reaction rate.
Signaling Pathways and Logical Relationships
The reactivity of substituted benzaldehydes in nucleophilic addition reactions can be understood through the following logical relationship:
Caption: Influence of substituents on the reactivity of benzaldehydes.
Conclusion
This compound is a highly reactive aromatic aldehyde due to the strong electron-withdrawing nature of its substituents. This enhanced reactivity makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The provided experimental protocols offer a framework for researchers to quantitatively assess and compare its reactivity against other benzaldehydes in various chemical transformations.
References
A Comparative Guide to Validated Analytical Methods for 3-Bromo-4-(trifluoromethyl)benzaldehyde Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-4-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity assessment requires robust and validated analytical methods to ensure the quality and consistency of the final product. This guide provides a comparative overview of two principal chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV).
Comparison of Analytical Methods
Both GC-FID and RP-HPLC-UV are powerful techniques for the purity assessment of organic compounds. The choice between them depends on the specific requirements of the analysis, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis. | Versatile for a wide range of compounds, including those that are non-volatile or thermally labile. |
| Typical Stationary Phase | Fused silica capillary columns coated with polysiloxanes (e.g., 5% phenyl polysiloxane). | C18 (octadecylsilyl) bonded silica, providing a non-polar stationary phase for the separation of moderately polar to non-polar compounds. |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | A mixture of water and an organic modifier (e.g., acetonitrile, methanol), often with a buffer or acid additive to control pH and improve peak shape. |
| Detection | Flame Ionization Detector (FID) provides a universal and sensitive response to organic compounds. | UV-Vis detector measures the absorbance of the analyte at a specific wavelength, offering good sensitivity for chromophoric compounds like benzaldehydes. |
| Sample Preparation | Simple dissolution in a volatile organic solvent (e.g., dichloromethane, methanol). | Dissolution in the mobile phase or a compatible solvent. Filtration is often required. |
| Potential Advantages | High resolution, speed, and sensitivity for volatile impurities. Lower solvent consumption. | Broad applicability, suitable for a wider range of impurities (including non-volatile ones), and generally non-destructive. |
| Potential Limitations | Not suitable for non-volatile or thermally labile impurities. High injection port temperatures can potentially cause degradation of sensitive analytes. | Can be more time-consuming and uses larger volumes of organic solvents. |
Experimental Protocols
The following are representative experimental protocols for the purity assessment of this compound using GC-FID and RP-HPLC-UV. These are based on validated methods for structurally similar compounds and should be validated for the specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of the purity of this compound and the quantification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Data acquisition and processing system.
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Mix thoroughly.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is effective for the purity assessment of this compound and for the separation from its non-volatile impurities and closely related structural isomers.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data acquisition and processing system.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 25.1 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Mix thoroughly and filter through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram, excluding any solvent-related peaks.
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the logical workflows for purity assessment by GC-FID and RP-HPLC-UV.
Comparative Guide to 3-Bromo-4-(trifluoromethyl)benzaldehyde for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromo-4-(trifluoromethyl)benzaldehyde and its structural isomers, offering insights into their chemical properties, reactivity in key synthetic transformations, and potential applications in medicinal chemistry. The information is intended to assist researchers in selecting the optimal building block for their specific synthetic needs.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its relevant isomers is presented in Table 1. These properties can influence solubility, reactivity, and other experimental parameters.
| Property | This compound | 4-Bromo-3-(trifluoromethyl)benzaldehyde | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | 3-Bromo-4-fluorobenzaldehyde |
| CAS Number | 372120-55-3[1] | 34328-47-7 | 85366-66-1[2] | 77771-02-9[3] |
| Molecular Formula | C₈H₄BrF₃O[1] | C₈H₄BrF₃O | C₈H₄BrF₃O₂[2] | C₇H₄BrFO[3] |
| Molecular Weight | 253.02 g/mol [1] | 253.02 g/mol | 269.01 g/mol [2] | 203.01 g/mol [3] |
| Appearance | Not specified | Light yellow solid | Not specified | Colorless to white to pale yellow fused solid or clear liquid as melt[4] |
| Boiling Point | Not specified | Not specified | Not specified | 138-139 °C/2.5 mmHg |
| Melting Point | Not specified | Not specified | Not specified | 28.0-34.0 °C[4] |
| LogP | 3.2804[1] | Not specified | 3.3[2] | 2.2[3] |
Reactivity and Performance in Key Organic Reactions
This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactive aldehyde and aryl bromide functionalities. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzaldehyde, making it a good substrate for various nucleophilic additions.
Suzuki-Miyaura Cross-Coupling
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures can range from 80°C to 110°C. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Wittig Reaction
The aldehyde group of this compound is a key functional handle for olefination reactions, such as the Wittig reaction. This reaction allows for the formation of a carbon-carbon double bond. The electron-withdrawing trifluoromethyl group can enhance the reactivity of the aldehyde towards the phosphorus ylide.
Experimental Protocol: General Procedure for a Wittig Reaction
This protocol outlines a general procedure for a Wittig reaction with an aldehyde.
-
Ylide Generation: Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Reaction with Aldehyde: Add the aldehyde (1.0 equiv.), dissolved in a suitable anhydrous solvent, to the ylide solution at an appropriate temperature (often ranging from -78°C to room temperature).
-
Reaction Execution: Allow the reaction to stir for a period of time, monitoring its progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: The crude product is often purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
The general mechanism of the Wittig reaction is illustrated in the following diagram:
Simplified mechanism of the Wittig reaction.
Application in Medicinal Chemistry: Kinase Inhibitors and Signaling Pathways
Trifluoromethyl-substituted aromatic compounds are prevalent in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While direct evidence linking this compound to a specific signaling pathway is limited in the available literature, its structural motifs are found in molecules targeting various protein kinases.
For instance, derivatives of 3-substituted benzamides have been investigated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[5] Furthermore, trifluoromethylphenyl groups are key components in some inhibitors of the MAPK/ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is implicated in various cancers.
The general MAPK/ERK signaling pathway is outlined below:
Simplified overview of the MAPK/ERK signaling pathway.
The utility of this compound as a starting material for the synthesis of potential kinase inhibitors lies in its ability to undergo sequential, site-selective modifications of its aldehyde and aryl bromide functionalities, allowing for the construction of complex molecular architectures.
Spectroscopic Data
-
¹H NMR: A singlet for the aldehyde proton (CHO) typically between δ 9.8-10.2 ppm. Aromatic protons will appear as multiplets in the aromatic region (δ 7.5-8.5 ppm), with coupling patterns dictated by the substitution pattern.
-
¹³C NMR: The carbonyl carbon of the aldehyde will resonate significantly downfield (typically >190 ppm). The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms.
-
IR: A strong absorption band for the carbonyl (C=O) stretch of the aldehyde will be present around 1700-1720 cm⁻¹. C-H stretching of the aromatic ring and the aldehyde will also be observed.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the bromine atom. Fragmentation patterns will likely involve the loss of the formyl group and bromine.
Conclusion
This compound is a valuable building block for organic synthesis, particularly for the construction of complex molecules with potential pharmaceutical applications. Its dual reactivity at the aldehyde and aryl bromide positions, coupled with the electronic influence of the trifluoromethyl group, provides a versatile platform for a range of chemical transformations. While direct comparative performance data with its isomers is limited, the general principles of organic reactivity and the provided experimental frameworks can guide researchers in its effective utilization. Its structural similarity to motifs found in known kinase inhibitors suggests its potential as a starting material for the development of novel therapeutics targeting signaling pathways implicated in disease.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3-Bromo-4-(trifluoromethyl)benzaldehyde: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. This compound is classified as a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or mists.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill and Leak Management
In the event of a spill or leak, follow these steps:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.
-
Collect: Carefully sweep or shovel the absorbent material into a suitable, labeled, and closed container for disposal.
-
Clean: Clean the affected area thoroughly.
-
Decontaminate: Wash any contaminated clothing before reuse.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed professional waste disposal service. Do not dispose of this chemical down the drain.
-
Waste Collection:
-
Place surplus or non-recyclable this compound into a designated, properly labeled, and sealed container.
-
For contaminated materials, such as absorbent from a spill, use a separate, clearly labeled, and sealed container.
-
-
Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Keep the container tightly closed.
-
-
Engage a Licensed Disposal Company:
-
Contact a licensed and reputable chemical waste disposal company to arrange for the collection and disposal of the waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain records of the disposal process, including the name of the disposal company, the date of collection, and the amount of waste disposed of.
-
Summary of Safety and Handling Information
| Parameter | Information | Source |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1][2] |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat | [1][3][4] |
| Handling | Use in a well-ventilated area or fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling. | [1][4][5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames. | [1][2][3] |
| Incompatible Materials | Reducing agents, oxidizing agents, strong bases. | [1] |
| Spill Response | Absorb with inert material (sand, silica gel) and place in a suitable container for disposal. Do not allow to enter drains. | [1][3][4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][3] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [1][3] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][2][5] |
| Fire Extinguishing Media | Use CO2, dry chemical, or foam. | [1][2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-4-(trifluoromethyl)benzaldehyde
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS No. 372120-55-3), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
This guide, designed for researchers, scientists, and drug development professionals, outlines a step-by-step operational plan, summarizes essential data, and provides a clear workflow for the safe management of this chemical.
Essential Safety & Handling Plan
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed and stored under a nitrogen atmosphere.[1] Recommended storage is at 4°C.[1]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
2. Personal Protective Equipment (PPE):
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | All handling of this chemical must be conducted in a certified chemical fume hood. | Minimizes inhalation of vapors, which may cause respiratory irritation. |
3. Handling Procedures:
-
Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood.
-
Pre-use Inspection: Before handling, ensure all safety equipment, including eyewash stations and safety showers, is accessible and operational.
-
Weighing and Transfer: Conduct weighing and transferring of the chemical within the fume hood to minimize exposure.
-
Avoidance: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated, labeled hazardous waste container.
Chemical and Physical Data
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 372120-55-3 |
| Molecular Formula | C₈H₄BrF₃O |
| Molecular Weight | 253.02 g/mol [1][2] |
| Purity | ≥98%[1] |
| GHS Hazard Classification | Acute toxicity, oral (Category 4)[2] |
| Hazard Statement(s) | H302: Harmful if swallowed[2] |
| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Operational Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
